A-85783
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUVFPOGHIKVPP-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433311 | |
| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161395-33-1 | |
| Record name | A-85783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-85783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-85783: A Technical Guide to its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This compound is the active metabolite of the prodrug ABT-299.[1] Its primary therapeutic potential lies in its ability to inhibit the diverse physiological and pathological effects mediated by PAF, a key player in inflammation, thrombosis, and allergic reactions.
Core Mechanism of Action
This compound functions as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR).[1] By binding to the PAF receptor, this compound blocks the binding of the endogenous ligand, PAF. This inhibitory action at the receptor level prevents the initiation of a cascade of intracellular signaling events that are responsible for the biological effects of PAF.[1] Consequently, this compound effectively neutralizes PAF-mediated cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[1]
Data Presentation
The following tables summarize the available quantitative data for this compound and its prodrug, ABT-299.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Tissue/Cell Type | Value (nM) | Reference |
| K_i (PAF Receptor Binding) | Human | Platelet Membranes | 0.3 | [1] |
| Rabbit | Platelet Membranes | 3.9 | [1] | |
| IC_50 (PAF-induced Calcium Mobilization) | Not Reported | - | - | |
| IC_50 (PAF-induced Platelet Aggregation) | Not Reported | - | - | |
| IC_50 (PAF-induced Superoxide Generation) | Not Reported | - | - |
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Parameter | Species | Administration Route | Value (µg/kg) | Reference |
| ED_50 (Inhibition of PAF Responses) | Rat | Intravenous | 6 - 10 | [1] |
| Mouse | Intravenous | 6 - 10 | [1] | |
| Guinea Pig | Intravenous | 100 | [1] | |
| Rat | Oral | 100 | [1] | |
| Mouse | Oral | 100 | [1] |
Signaling Pathways
The binding of PAF to its receptor initiates a complex signaling cascade. This compound, by blocking this initial step, prevents the activation of these downstream pathways. The primary signaling pathway affected is depicted below.
Caption: this compound blocks PAF binding to its receptor, inhibiting downstream signaling.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
PAF Receptor Binding Assay (Competitive)
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Isolate platelets from human or rabbit blood via centrifugation.
-
Lyse the platelets in a hypotonic buffer containing protease inhibitors.
-
Centrifuge the lysate at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Competitive Binding:
-
In a multi-well plate, combine the prepared platelet membranes, a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled PAF).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.
PAF-Induced Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by PAF.
1. Cell Preparation:
-
Culture a suitable cell line expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium levels.
2. Antagonist Pre-incubation:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound (this compound) for a specified period.
3. PAF Stimulation and Measurement:
-
Measure the baseline fluorescence of the cells using a fluorometer or a fluorescence microscope.
-
Add a fixed concentration of PAF to stimulate the cells.
-
Immediately begin recording the changes in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
Quantify the peak fluorescence intensity for each concentration of the test compound.
-
Plot the percentage of inhibition of the PAF-induced calcium response against the concentration of the test compound.
-
Determine the IC₅₀ value.
PAF-Induced Ear Edema in Rats (In Vivo)
This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce PAF-induced swelling in a rat's ear.[2]
1. Animal Preparation:
-
Use male Wistar rats of a specific weight range.
-
Anesthetize the animals.
2. Compound Administration:
-
Topically apply the test compound (this compound) dissolved in a suitable vehicle (e.g., acetone) to the ventral surface of one ear.[2]
-
Apply the vehicle alone to the contralateral ear as a control.[2]
3. Induction of Edema:
-
After a set pre-treatment time, intradermally inject a solution of PAF into both ears.[2]
4. Measurement of Edema:
-
At various time points after the PAF injection, measure the thickness of both ears using a digital caliper.[2]
-
The difference in thickness between the compound-treated and vehicle-treated ears indicates the degree of edema inhibition.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each dose of the test compound.
-
Determine the ED₅₀ value (the dose of the compound that causes 50% inhibition of the maximal edema).
Mandatory Visualizations
Experimental Workflow: PAF Receptor Binding Assay
Caption: Workflow for a competitive PAF receptor binding assay.
Logical Relationship: From Receptor Antagonism to Physiological Effect
Caption: Logical flow from this compound binding to its therapeutic effects.
References
A-85783: A Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a highly active phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2] By competitively blocking the PAF receptor, this compound serves as a valuable tool for investigating the roles of PAF in various biological systems and as a potential therapeutic agent for PAF-mediated disorders.[1][3] This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the platelet-activating factor receptor, a G-protein coupled receptor (GPCR).[1][3] The binding of PAF to its receptor initiates a signaling cascade that leads to the activation of inflammatory cells, aggregation of platelets, and the release of other inflammatory mediators.[3] this compound competitively inhibits the binding of PAF to its receptor, thereby preventing the initiation of these downstream signaling events.[1] The inhibition is selective and reversible.[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The data presented below is a summary of key quantitative parameters.
| Parameter | Species/System | Value | Reference |
| Ki (Inhibition Constant) | Human Platelet Membranes | 0.3 nM | [1] |
| Rabbit Platelet Membranes | 3.9 nM | [1] | |
| ED50 (In vivo efficacy of prodrug ABT-299) | Rat (i.v.) | 6-10 µg/kg | [1] |
| Mouse (i.v.) | 6-10 µg/kg | [1] | |
| Guinea Pig (i.v.) | 100 µg/kg | [1] | |
| Rat (p.o.) | 100 µg/kg | [1] | |
| Mouse (p.o.) | 100 µg/kg | [1] |
Signaling Pathways
The binding of PAF to its receptor triggers a cascade of intracellular events. This compound, by blocking this initial step, inhibits all subsequent downstream signaling. The primary signaling pathway initiated by PAF receptor activation is depicted below.
Caption: PAF Receptor Signaling Pathway and Site of this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
PAF Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
[³H]-PAF (radioligand)
-
This compound (test compound)
-
Unlabeled PAF (for determining non-specific binding)
-
Platelet membrane preparation (from human or rabbit platelets)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the platelet membrane preparation, a fixed concentration of [³H]-PAF (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PAF.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-PAF binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-PAF and Kd is its dissociation constant.
Platelet Aggregation Assay
Objective: To assess the functional antagonism of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) for blank
-
PAF (agonist)
-
This compound (antagonist)
-
Saline or appropriate vehicle
-
Aggregometer
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation at a low speed. Prepare PPP by further centrifugation at a high speed.
-
Pre-warm the PRP sample to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvette with a stir bar.
-
Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of PAF.
-
Record the change in light transmission over time.
-
Determine the percentage of aggregation for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal PAF-induced aggregation.
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on PAF-induced intracellular calcium release.
Materials:
-
Platelets or other PAF receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
PAF (agonist)
-
This compound (antagonist)
-
Buffer (e.g., Tyrode's buffer)
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Load the cells with the calcium-sensitive dye (e.g., incubate with Fura-2 AM) in the dark at room temperature.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in the appropriate buffer.
-
Add varying concentrations of this compound to the cell suspension and incubate.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of PAF to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the PAF-induced calcium mobilization.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for screening and characterizing a potential PAF receptor antagonist like this compound.
Caption: Experimental Workflow for PAF Receptor Antagonist Characterization.
Conclusion
This compound is a well-characterized, high-affinity antagonist of the PAF receptor. Its ability to selectively block PAF-mediated signaling makes it an invaluable research tool for dissecting the complex roles of PAF in health and disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutic strategies targeting the PAF receptor.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Synthesis of A-85380, a Potent Nicotinic Acetylcholine Receptor Ligand
Note: Initial research indicates a potential ambiguity in the compound designation "A-85783," which is documented as a platelet-activating factor (PAF) receptor antagonist. However, the substantial body of scientific literature on discovery, synthesis, and quantitative analysis, particularly concerning nicotinic acetylcholine receptor (nAChR) agonism, points to the closely related compound A-85380 . This guide will focus on A-85380 and its analogs, for which extensive technical data is available.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of A-85380 and its halogenated analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of selective nAChR ligands.
Discovery and Pharmacological Profile
A-85380, chemically known as 3-(2(S)-azetidinylmethoxy)pyridine, was identified as a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2] Its discovery has been a significant step in the development of pharmacological tools to study the role of nAChRs in various physiological and pathological processes, including neurodegenerative diseases, pain, and addiction.[2] Halogenated analogs of A-85380 have been synthesized to explore structure-activity relationships and to develop radiolabeled tracers for in vivo imaging of nAChRs.[3][4]
Quantitative Binding Affinity Data
The binding affinities of A-85380 and its halogenated analogs for nAChRs have been determined through competitive binding assays, typically using radioligands such as [³H]epibatidine. The data reveals that substitutions on the pyridine ring significantly influence the binding affinity.
| Compound | Substituent Position | Substituent | Kᵢ (pM) for Rat Brain nAChRs |
| A-85380 | - | H | 38 |
| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | F | 78 |
| 2-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Cl | 12,000 |
| 2-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | Br | 29,000 |
| 2-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | 2 | I | 70,000 |
| 5-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 5 | F | 33 |
| 5-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 5 | Cl | 26 |
| 5-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 5 | Br | 20 |
| 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | 5 | I | 11 |
| 6-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 6 | F | 210 |
| 6-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 6 | Cl | 110 |
| 6-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 6 | Br | 71 |
Data sourced from Koren et al., J. Med. Chem. 1998, 41 (19), 3690-3698.[3]
Experimental Protocols
General Synthesis of Halogenated A-85380 Analogs
The synthesis of A-85380 and its analogs can be achieved through a Mitsunobu reaction followed by deprotection.[1] The general scheme involves the coupling of a substituted 3-hydroxypyridine with (S)-1-Boc-2-azetidinemethanol.
Step 1: Mitsunobu Reaction A solution of the respective halogenated 3-hydroxypyridine, (S)-1-Boc-2-azetidinemethanol, and triphenylphosphine in a suitable solvent (e.g., tetrahydrofuran) is cooled to 0 °C. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and trifluoroacetic acid is added at 0 °C. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess trifluoroacetic acid are removed under reduced pressure. The resulting residue is purified, often by recrystallization or chromatography, to yield the final halogenated 3-(2(S)-azetidinylmethoxy)pyridine product.
Nicotinic Acetylcholine Receptor Binding Assay
The affinity of the compounds for nAChRs is determined using a radioligand binding assay with membranes prepared from rat brain tissue.
Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
Binding Assay Protocol:
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., (+/-)-[³H]epibatidine at a final concentration of ~50 pM), and varying concentrations of the competitor compound (A-85380 or its analogs).
-
For the determination of non-specific binding, a high concentration of a known nAChR ligand (e.g., (-)-nicotine) is added to a set of wells.
-
The plate is incubated at room temperature for a defined period (e.g., 2-3 hours) to allow the binding to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[3]
Visualizations
Synthesis Workflow of a Halogenated A-85380 Analog
Caption: General synthesis workflow for halogenated analogs of A-85380.
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Structure-Activity Relationship of Halogenated A-85380 Analogs
Caption: Structure-activity relationship of halogenated A-85380 analogs.
References
- 1. A-85380 - Wikipedia [en.wikipedia.org]
- 2. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Molecular Imaging of Neuronal Nicotinic Acetylcholine Receptors in the Human Brain with A-85380 Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of A-85783: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-85783 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional antagonism of PAF-mediated cellular responses, and in vivo efficacy in various animal models. Detailed experimental methodologies for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts. This compound is often studied via its aqueous soluble prodrug, ABT-299, which is rapidly converted to this compound in vivo.
Receptor Binding Affinity
This compound demonstrates high affinity for the Platelet-Activating Factor (PAF) receptor. Radioligand binding assays using platelet membranes have been employed to determine its binding characteristics.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Preparation | Ki (nM) |
| This compound | Human Platelet Membranes | 0.3 |
| This compound | Rabbit Platelet Membranes | 3.9 |
Experimental Protocol: PAF Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the PAF receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the PAF receptor.
Materials:
-
Platelet membranes (from human or rabbit platelets)
-
[3H]-PAF (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)
-
Wash buffer (e.g., cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes from fresh blood samples according to standard laboratory procedures.
-
Assay Setup: In a microplate, combine the platelet membrane preparation, [3H]-PAF at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PAF (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for PAF Receptor Binding Assay
A schematic overview of the PAF receptor binding assay workflow.
Functional Activity
This compound acts as a functional antagonist of PAF-mediated cellular responses. Its inhibitory effects have been demonstrated in several key assays, including calcium mobilization, superoxide generation, and platelet aggregation.
Inhibition of PAF-Induced Calcium Mobilization
PAF receptor activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this response.
This protocol describes a method to measure changes in intracellular calcium in response to PAF and the inhibitory effect of antagonists.
Objective: To assess the ability of a test compound to inhibit PAF-induced increases in intracellular calcium.
Materials:
-
Human platelets or other PAF receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
PAF
-
Test compound (e.g., this compound)
-
Fluorometric imaging plate reader (FLIPR) or spectrofluorometer
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in the loading buffer to allow for dye uptake.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
-
Compound Addition: Add the test compound at various concentrations and incubate.
-
Stimulation: Add PAF to stimulate the cells and immediately begin recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the IC50 value for the test compound by analyzing the concentration-response curve of inhibition.
PAF Receptor Signaling Pathway
Simplified signaling cascade following PAF receptor activation.
Inhibition of PAF-Induced Superoxide Generation
PAF can prime neutrophils to produce superoxide radicals, a key component of the inflammatory response. This compound inhibits this priming effect.
This protocol outlines a method to measure superoxide production from neutrophils.
Objective: To determine the effect of a test compound on PAF-induced superoxide generation.
Materials:
-
Isolated human neutrophils
-
Cytochrome c or lucigenin
-
PAF
-
Priming agent (e.g., fMLP)
-
Test compound (e.g., this compound)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood.
-
Incubation: Pre-incubate the neutrophils with the test compound.
-
Priming: Add PAF to prime the cells.
-
Stimulation: Add a stimulating agent like fMLP to trigger the oxidative burst.
-
Detection: Measure the reduction of cytochrome c (spectrophotometry) or the chemiluminescence of lucigenin (luminometry), which is indicative of superoxide production.
-
Data Analysis: Calculate the percentage of inhibition of superoxide generation by the test compound compared to the control.
Inhibition of Platelet Aggregation
PAF is a potent inducer of platelet aggregation. This compound effectively inhibits this process.
This protocol describes a method to measure platelet aggregation in response to PAF.
Objective: To evaluate the inhibitory effect of a test compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from guinea pigs or other species
-
PAF
-
Test compound (e.g., this compound administered in vivo via prodrug)
-
Aggregometer
Procedure:
-
PRP Preparation: Obtain blood from animals treated with the test compound (or its prodrug) and prepare PRP by centrifugation.
-
Aggregation Measurement: Place the PRP in the aggregometer cuvette and establish a baseline light transmission.
-
Stimulation: Add PAF to induce aggregation and record the change in light transmission over time.
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Compare the aggregation in samples from treated animals to that from vehicle-treated controls to determine the percentage of inhibition.
In Vivo Efficacy
The in vivo activity of this compound has been demonstrated through the administration of its prodrug, ABT-299. These studies show potent inhibition of PAF-induced inflammatory responses.
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Species | Model | Route of Administration | ED50 | Reference |
| Rat | Inhibition of PAF Responses | i.v. | 6 - 10 µg/kg | |
| Mouse | Inhibition of PAF Responses | i.v. | 6 - 10 µg/kg | |
| Guinea Pig | Inhibition of PAF Responses | i.v. | 100 µg/kg | |
| Rat | Inhibition of PAF Responses | p.o. | 100 µg/kg | |
| Mouse | Inhibition of PAF Responses | p.o. | 100 µg/kg |
Inhibition of PAF-Induced Vascular Permeability
This protocol uses Evans blue dye extravasation to measure changes in vascular permeability.
Objective: To assess the effect of a test compound on PAF-induced increases in vascular permeability.
Materials:
-
Rats
-
PAF
-
Test compound (e.g., ABT-299)
-
Evans blue dye
-
Anesthetic
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the rats.
-
Dye Injection: After a specified time, intravenously inject Evans blue dye.
-
PAF Challenge: Administer PAF intravenously to induce vascular permeability.
-
Tissue Collection: After a set period, euthanize the animals and perfuse the circulatory system to remove intravascular dye.
-
Dye Extraction: Dissect target tissues, and extract the extravasated Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantification: Measure the concentration of the extracted dye spectrophotometrically.
-
Data Analysis: Compare the amount of dye extravasation in treated animals to that in control animals.
Workflow for In Vivo Vascular Permeability Assay
A flowchart of the in vivo vascular permeability assay.
Inhibition of PAF-Induced Hypotension
This protocol measures the effect of a test compound on the hypotensive response to PAF.
Objective: To determine the ability of a test compound to block PAF-induced hypotension.
Materials:
-
Rats
-
PAF
-
Test compound (e.g., ABT-299)
-
Anesthetic
-
Catheters for blood pressure monitoring
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rats and insert a catheter into a carotid or femoral artery for blood pressure measurement.
-
Compound Administration: Administer the test compound or vehicle.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
PAF Challenge: Administer an intravenous bolus of PAF and record the subsequent drop in MAP.
-
Data Analysis: Calculate the percentage inhibition of the PAF-induced hypotensive response in the treated group compared to the control group.
Pharmacokinetics
The prodrug ABT-299 is rapidly converted to this compound in vivo. This compound is then further metabolized to pyridine-N-oxide and sulfoxide metabolites, which also exhibit significant potency. A dose of 100 µg/kg of ABT-299 in rats provided over 60% protection against PAF challenge for 8 to 16 hours.
Conclusion
This compound is a highly potent and selective PAF receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of PAF-mediated activity. Its pharmacological profile suggests potential therapeutic applications in inflammatory and cardiovascular conditions where PAF plays a significant pathological role. The detailed methodologies provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
A-85783: A Potent and Selective PAF Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key lipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, the development of specific PAF receptor antagonists like this compound holds significant therapeutic potential. This document details the binding affinity and in vivo potency of this compound and its prodrug, ABT-299. It further outlines its functional antagonism of key PAF-mediated cellular responses. Detailed experimental protocols for receptor binding, platelet aggregation, intracellular calcium mobilization, and superoxide generation assays are provided to facilitate further research and drug development efforts in this domain. Additionally, this guide presents a visualization of the PAF receptor signaling pathway and a typical experimental workflow for the characterization of PAF receptor antagonists.
Introduction
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent phospholipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR). Activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as platelet aggregation, neutrophil activation, and increased vascular permeability. These responses are integral to inflammatory and thrombotic processes, and their dysregulation is associated with various diseases.
This compound has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its high potency and selectivity as a PAF receptor antagonist.[1] This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource to support their investigations.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its prodrug, ABT-299.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Tissue/Cell Type | Value (nM) |
| Kᵢ | Rabbit | Platelet Membranes | 3.9[1] |
| Kᵢ | Human | Platelet Membranes | 0.3[1] |
Table 2: In Vivo Potency of ABT-299 (Prodrug of this compound)
| Parameter | Species | Route of Administration | Value (µg/kg) |
| ED₅₀ | Rat | Intravenous | 6 - 10[1] |
| ED₅₀ | Mouse | Intravenous | 6 - 10[1] |
| ED₅₀ | Guinea Pig | Intravenous | 100[1] |
| ED₅₀ | Rat | Oral | 100[1] |
| ED₅₀ | Mouse | Oral | 100[1] |
Table 3: Functional Antagonism of this compound (IC₅₀ Values)
| Functional Assay | Cell Type/System | IC₅₀ Value |
| PAF-Induced Platelet Aggregation | Human Platelets | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |
| PAF-Induced Intracellular Calcium Mobilization | Various | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |
| PAF-Induced Superoxide Generation | Neutrophils | Not explicitly reported in the searched literature. This compound is confirmed to be a functional antagonist of this response.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
PAF Receptor Radioligand Binding Assay
This protocol is adapted from standard competitive binding assay methodologies.
Objective: To determine the binding affinity (Kᵢ) of this compound for the PAF receptor.
Materials:
-
[³H]-PAF (Radioligand)
-
Unlabeled PAF (for determining non-specific binding)
-
This compound (Test compound)
-
Platelet membrane preparation (from human or rabbit platelets)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from fresh blood using standard centrifugation and homogenization techniques. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add [³H]-PAF and membrane preparation.
-
Non-specific Binding: Add [³H]-PAF, membrane preparation, and a saturating concentration of unlabeled PAF.
-
Competitor Binding: Add [³H]-PAF, membrane preparation, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on the principles of light transmission aggregometry.
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAF (Agonist)
-
This compound (Test compound)
-
Saline (Vehicle control)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add either vehicle (saline) or a specific concentration of this compound and incubate for a short period.
-
Initiate aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission over time.
-
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Intracellular Calcium Mobilization Assay
This protocol utilizes the fluorescent calcium indicator Fura-2 AM.
Objective: To measure the inhibition of PAF-induced intracellular calcium increase by this compound.
Materials:
-
Cultured cells expressing PAF receptors (e.g., platelets, neutrophils, or a suitable cell line).
-
Fura-2 AM (fluorescent dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
PAF (Agonist)
-
This compound (Test compound)
-
Fluorescence spectrophotometer or plate reader with dual excitation capabilities.
Procedure:
-
Cell Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in buffer to allow the dye to enter the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Assay:
-
Resuspend the cells in fresh buffer and place them in the fluorometer cuvette or plate.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add varying concentrations of this compound and incubate.
-
Stimulate the cells with PAF and continuously record the fluorescence ratio (F340/F380).
-
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition of the PAF-induced calcium peak for each concentration of this compound. Determine the IC₅₀ value from the dose-response curve.
Superoxide Generation Assay (Cytochrome c Reduction)
This protocol is a common method for measuring superoxide production by neutrophils.
Objective: To determine the effect of this compound on PAF-induced superoxide generation in neutrophils.
Materials:
-
Isolated human neutrophils.
-
Cytochrome c
-
Superoxide Dismutase (SOD) (for control)
-
PAF (Stimulant)
-
This compound (Test compound)
-
Spectrophotometer or microplate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: In a 96-well plate, add neutrophils, cytochrome c, and either buffer, SOD (as a negative control), or varying concentrations of this compound.
-
Stimulation: Initiate superoxide production by adding PAF to the wells.
-
Measurement: Immediately begin monitoring the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.
-
Data Analysis: The rate of cytochrome c reduction is proportional to the rate of superoxide generation. Calculate the SOD-inhibitable portion to confirm the specificity for superoxide. Determine the percentage inhibition of superoxide production for each concentration of this compound and calculate the IC₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective PAF receptor antagonist with demonstrated activity both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on PAF receptor-targeted therapies. The detailed methodologies for key functional assays will enable the standardized evaluation of novel PAF receptor antagonists, facilitating the discovery and development of new treatments for a range of inflammatory and thrombotic diseases. Further investigation to determine the precise IC₅₀ values of this compound in various functional assays would be a valuable addition to the existing body of knowledge.
References
In Vivo Efficacy of A-85783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist. Data presented is collated from preclinical studies investigating its therapeutic potential in various inflammatory models. This document details the quantitative efficacy, underlying mechanism of action, and comprehensive experimental protocols.
Core Efficacy Data
This compound, often studied through its water-soluble prodrug ABT-299 which rapidly converts to this compound in vivo, demonstrates significant potency in mitigating PAF-induced inflammatory responses across multiple animal models.[1] The quantitative data from these studies are summarized below, primarily focusing on the administration of the prodrug ABT-299.
| Parameter | Animal Model | Administration Route | ED₅₀ | Reference |
| Inhibition of PAF-Induced Responses | Rat | Intravenous (i.v.) | 6-10 µg/kg | [1] |
| Mouse | Intravenous (i.v.) | 6-10 µg/kg | [1] | |
| Guinea Pig | Intravenous (i.v.) | 100 µg/kg | [1] | |
| Rat | Oral (p.o.) | 100 µg/kg | [1] | |
| Mouse | Oral (p.o.) | 100 µg/kg | [1] |
| Protective Efficacy | Animal Model | Administration Route & Dose | Effect | Duration | Reference |
| Cutaneous & Systemic PAF Challenge | Rat | 100 µg/kg (ABT-299) | >60% protection | 8-16 hours | [1] |
Mechanism of Action: PAF Receptor Antagonism
This compound exerts its anti-inflammatory effects by acting as a competitive and reversible antagonist at the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Upon binding of PAF, the PAFR can signal through two primary pathways:
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including platelet aggregation, smooth muscle contraction, and increased vascular permeability.
-
Gi Pathway: The Gi alpha subunit, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to pro-inflammatory effects.
By blocking the binding of PAF to its receptor, this compound effectively inhibits these downstream signaling cascades, thereby preventing the cellular and tissue responses that characterize PAF-mediated inflammation.
Experimental Protocols
The in vivo efficacy of this compound has been evaluated in several key models of PAF-induced inflammation. The detailed methodologies for two of these critical experiments are provided below.
PAF-Induced Paw Edema in Rats
This model assesses the ability of a compound to inhibit localized edema, a cardinal sign of inflammation, induced by a direct injection of PAF.
Materials:
-
Male Wistar rats (180-220 g)
-
Platelet-Activating Factor (PAF)
-
This compound (or prodrug ABT-299)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least 48 hours before the experiment.
-
Drug Administration:
-
Administer this compound or its vehicle to the test groups via the desired route (e.g., intravenous, oral) at a predetermined time before PAF challenge.
-
-
Baseline Paw Volume Measurement: Using a plethysmometer, measure the volume of the right hind paw of each rat before any injections. This serves as the baseline reading.
-
Induction of Edema: Inject a sterile solution of PAF (e.g., 1 µg in 100 µL of saline) into the subplantar region of the right hind paw.
-
Paw Volume Measurement Post-Induction: At various time points after the PAF injection (e.g., 15, 30, 60, and 120 minutes), measure the paw volume again using the plethysmometer.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the baseline volume from the post-injection volumes.
-
The percentage of inhibition of edema for the drug-treated groups is calculated using the following formula:
where ΔV is the change in paw volume.
-
PAF-Induced Vascular Permeability in Mice
This assay measures the extravasation of a dye bound to plasma albumin as an indicator of increased vascular permeability, a key event in inflammation.
Materials:
-
Male ICR mice (25-30 g)
-
Platelet-Activating Factor (PAF)
-
This compound (or prodrug ABT-299)
-
Vehicle
-
Evans Blue dye (0.5% in sterile saline)
-
Formamide
-
Spectrophotometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least 48 hours prior to the experiment.
-
Drug Administration: Administer this compound or its vehicle to the respective groups.
-
Evans Blue Injection: Inject Evans Blue dye (e.g., 100 µL of 0.5% solution) intravenously into the tail vein of each mouse.
-
PAF Challenge: Immediately after the dye injection, inject PAF (e.g., 100 ng in 20 µL of saline) intradermally into a designated skin area (e.g., the dorsal back). Inject vehicle into a contralateral site as a control.
-
Incubation Period: Allow for a 30-minute incubation period for the dye to extravasate at the site of inflammation.
-
Euthanasia and Sample Collection: Euthanize the mice and carefully dissect the skin at the injection sites.
-
Dye Extraction:
-
Weigh the collected skin samples.
-
Place each sample in a tube with a known volume of formamide (e.g., 1 mL).
-
Incubate the tubes (e.g., at 60°C for 24 hours) to extract the Evans Blue dye from the tissue.
-
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations in formamide.
-
Express the results as µg of dye per mg of tissue.
-
-
Data Analysis: Compare the amount of dye extravasation in the drug-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound as a potent PAF receptor antagonist. Its ability to inhibit key inflammatory events such as edema and increased vascular permeability in relevant animal models highlights its potential as a therapeutic agent for PAF-mediated inflammatory conditions. The detailed protocols provided herein offer a foundation for the continued investigation and evaluation of this and similar compounds in a research and drug development setting.
References
A-85783: A Technical Guide for the Study of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][3] By blocking the PAF receptor, this compound serves as a valuable tool for investigating the role of PAF in inflammatory responses and holds potential as a therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in inflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR) on the surface of various cell types, including leukocytes, platelets, and endothelial cells.[1][4] The binding of PAF to its receptor initiates a cascade of intracellular signaling events that lead to the activation of inflammatory cells, platelet aggregation, and the release of other inflammatory mediators.[1] this compound blocks these downstream effects by preventing the initial ligand-receptor interaction.[1]
Signaling Pathways
The activation of the PAF receptor triggers multiple intracellular signaling pathways that are central to the inflammatory response. This compound, by blocking this initial step, effectively inhibits these downstream cascades. The primary signaling pathways involved are:
-
Phospholipase C (PLC) Pathway: PAF receptor activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for cellular activation and the release of inflammatory mediators.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PAF receptor signaling can activate members of the MAPK family, including p38 MAPK.[4] The p38 MAPK pathway plays a significant role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Nuclear Factor-kappa B (NF-κB) Pathway: The activation of the PAF receptor can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression.[4][5] This occurs through the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[6]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug, ABT-299.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki for PAF Binding | Human Platelets | 0.3 nM | [2] |
| Ki for PAF Binding | Rabbit Platelets | 3.9 nM | [2] |
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Model | Species | Route | ED50 | Reference |
| Inhibition of PAF-induced responses | Rat | i.v. | 6-10 µg/kg | [2] |
| Inhibition of PAF-induced responses | Mouse | i.v. | 6-10 µg/kg | [2] |
| Inhibition of PAF-induced responses | Guinea Pig | i.v. | 100 µg/kg | [2] |
| Inhibition of PAF-induced responses | Rat | p.o. | 100 µg/kg | [7] |
| Inhibition of PAF-induced responses | Mouse | p.o. | 100 µg/kg | [7] |
| Protection against PAF challenge (cutaneous and systemic) | Rat | i.v. | >60% at 100 µg/kg (for 8-16 hr) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the anti-inflammatory effects of this compound.
In Vivo Models
This model is widely used to assess the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Lambda carrageenan (1% w/v in sterile saline)[1]
-
This compound or its vehicle
-
Plethysmometer[1]
-
27-gauge needles and syringes
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Administer this compound or its vehicle (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.[1]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.[1][3]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]
-
Calculate the degree of edema as the difference in paw volume before and after carrageenan injection.[1]
-
The percentage inhibition of edema by the test compound can be calculated relative to the vehicle-treated control group.
MPO is an enzyme found in neutrophils and is used as a marker of neutrophil infiltration into inflamed tissue.
Materials:
-
Inflamed tissue (e.g., from the carrageenan-induced paw edema model)
-
Potassium phosphate buffer with 0.5% hexadecyltrimethylammonium bromide (HTAB)[8]
-
O-dianisidine dihydrochloride solution[8]
-
Hydrogen peroxide (H2O2)[9]
-
Spectrophotometer[8]
Procedure:
-
Homogenize the collected tissue samples in the HTAB-containing potassium phosphate buffer.[8]
-
Centrifuge the homogenate and collect the supernatant.
-
Prepare a reaction mixture containing the supernatant and o-dianisidine dihydrochloride solution.[8]
-
Initiate the reaction by adding a small volume of H2O2.
-
Measure the change in absorbance at 460 nm over a specific time period (e.g., 60 seconds) using a spectrophotometer.[8]
-
MPO activity is calculated based on the rate of change in absorbance and can be expressed as units per gram of tissue.
In Vitro Assays
This assay measures the ability of this compound to inhibit PAF-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the PAF receptor (e.g., platelets, neutrophils, or a transfected cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Platelet-activating factor (PAF)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a known concentration of PAF.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The inhibition of the calcium response by this compound is calculated relative to the vehicle-treated control.
This assay determines the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or PAF)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Culture the immune cells in appropriate media.
-
Pre-treat the cells with different concentrations of this compound or vehicle for a designated period.
-
Stimulate the cells with the inflammatory stimulus (e.g., LPS).
-
Incubate the cells for a sufficient time to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
The percentage inhibition of cytokine release by this compound is calculated compared to the vehicle-treated, stimulated control.
Visualizations
Signaling Pathways
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. MPO activity [bio-protocol.org]
- 5. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Role of A-85783 in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. By competitively inhibiting the binding of PAF, a key lipid mediator in inflammatory and thrombotic processes, this compound effectively blocks the signaling cascade that leads to platelet activation and aggregation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, hematology, and drug development.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to pathological thrombus formation, contributing to cardiovascular diseases such as myocardial infarction and stroke. Platelet-activating factor (PAF) is a potent phospholipid activator that plays a significant role in platelet aggregation and inflammatory responses. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of PAF and as a potential therapeutic agent for a variety of inflammatory and thrombotic disorders. This guide delves into the specifics of this compound's interaction with the PAF receptor and its subsequent effects on platelet function.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR) present on the surface of platelets. By occupying the receptor's binding site, this compound prevents the binding of the endogenous ligand, PAF. This blockade inhibits the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways.
The PAF Receptor Signaling Pathway
Upon binding of PAF, the PAF receptor couples to Gq and Gi proteins, initiating a cascade of intracellular events. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are pivotal events that lead to platelet shape change, degranulation, and ultimately, aggregation. This compound, by blocking the initial step of PAF binding, effectively prevents this entire signaling cascade.
Quantitative Data
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its prodrug, ABT-299.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Tissue | Value | Reference |
| Ki | Human | Platelet Membranes | 0.3 nM | [1] |
| Ki | Rabbit | Platelet Membranes | 3.9 nM | [1] |
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Parameter | Species | Response Inhibited | Value (ED50) | Reference |
| ED50 | Rat | PAF-induced responses | 6 - 10 µg/kg (i.v.) | [1] |
| ED50 | Mouse | PAF-induced responses | 6 - 10 µg/kg (i.v.) | [1] |
| ED50 | Guinea Pig | PAF-induced responses | 100 µg/kg (i.v.) | [1] |
| ED50 | Rat | PAF-induced responses | 100 µg/kg (p.o.) | [1] |
| ED50 | Mouse | PAF-induced responses | 100 µg/kg (p.o.) | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the PAF receptor.
Objective: To quantify the competitive inhibition of a radiolabeled PAF analog binding to platelet membranes by this compound.
Materials:
-
Human or rabbit platelets
-
[3H]-PAF or other suitable radiolabeled PAF receptor agonist
-
This compound
-
Washing and binding buffers
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Platelet Membrane Preparation:
-
Isolate platelets from whole blood by differential centrifugation.
-
Lyse the platelets in a hypotonic buffer and centrifuge to pellet the membranes.
-
Wash the membranes multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in a suitable binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of radiolabeled PAF analog.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the platelet membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.
Objective: To determine the concentration-dependent inhibition of PAF-induced platelet aggregation by this compound.
Materials:
-
Freshly drawn human or animal whole blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
PAF (agonist)
-
This compound
-
Saline or appropriate buffer
-
Light transmission aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing an anticoagulant.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 100% light transmission using a cuvette with PPP.
-
Set the aggregometer to 0% light transmission using a cuvette with PRP.
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add a specific concentration of this compound or vehicle control and incubate for a short period.
-
Add a predetermined concentration of PAF to induce aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Construct a concentration-response curve by plotting the percentage inhibition of aggregation against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximal aggregation response induced by PAF.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the effect of this compound on PAF-induced increases in intracellular calcium concentration.
Objective: To determine if this compound can block the PAF-induced rise in cytosolic free calcium in platelets.
Materials:
-
Isolated platelets (as in the aggregation assay)
-
Fura-2 AM (a ratiometric calcium indicator)
-
PAF
-
This compound
-
Calcium-containing and calcium-free buffers
-
Fluorometer or fluorescence microscope with dual-wavelength excitation capabilities
Protocol:
-
Platelet Loading with Fura-2 AM:
-
Incubate isolated platelets with Fura-2 AM in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the Fura-2 dye in the cytoplasm.
-
Wash the platelets to remove extracellular dye.
-
-
Fluorometric Measurement:
-
Resuspend the Fura-2-loaded platelets in a calcium-containing buffer.
-
Place the platelet suspension in a cuvette in a fluorometer.
-
Excite the Fura-2 alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Record a stable baseline fluorescence ratio.
-
Add this compound or vehicle control and incubate.
-
Add PAF to stimulate the platelets.
-
Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in the 340/380 nm fluorescence ratio indicates a change in intracellular calcium concentration.
-
Compare the peak calcium response in the presence and absence of this compound to determine the extent of inhibition.
-
Conclusion
This compound is a highly potent and specific antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation and other cellular responses. Its mechanism of action is well-defined, and its efficacy has been demonstrated in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other PAF receptor antagonists. The comprehensive data and methodologies presented herein underscore the value of this compound as a critical tool for research into the roles of PAF in health and disease and for the development of novel anti-thrombotic and anti-inflammatory therapies.
References
A-85783 and its Effects on Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It is the active metabolite of the water-soluble prodrug, ABT-299.[1] Platelet-activating factor is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. One of the key effects of PAF is the induction of increased vascular permeability, a hallmark of inflammation that can lead to edema and tissue damage. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in modulating vascular permeability, relevant experimental protocols, and quantitative data.
Mechanism of Action: Inhibition of PAF-Induced Vascular Permeability
This compound exerts its effects by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) located on the surface of various cells, including endothelial cells.[2] By blocking the binding of PAF to its receptor, this compound prevents the initiation of a downstream signaling cascade that ultimately leads to increased vascular permeability.
The binding of PAF to its receptor triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This signaling cascade converges on the disruption of endothelial cell junctions, primarily the adherens junctions. Specifically, PAF has been shown to induce the tyrosine phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions.[3][4] This phosphorylation event leads to the dissociation of the VE-cadherin complex, weakening the connections between endothelial cells and creating intercellular gaps, thereby increasing vascular permeability.[3]
This compound, by antagonizing the PAF receptor, effectively inhibits these downstream events, preventing the disruption of endothelial barrier integrity and the subsequent increase in vascular permeability.
Signaling Pathway of PAF-Induced Vascular Permeability and Inhibition by this compound
Caption: PAF signaling cascade leading to increased vascular permeability and its inhibition by this compound.
Quantitative Data
The potency of this compound is demonstrated through in vitro binding assays and in vivo studies using its prodrug, ABT-299.
| Parameter | Species | Assay | Value | Reference |
| Ki for PAF Binding | Human | Platelet Membranes | 0.3 nM | [1] |
| Rabbit | Platelet Membranes | 3.9 nM | [1] | |
| ED50 for Inhibition of PAF-induced Vascular Permeability (as ABT-299) | Rat (i.v.) | PAF-induced responses | 6-10 µg/kg | [1] |
| Mouse (i.v.) | PAF-induced responses | 6-10 µg/kg | [1] | |
| Guinea Pig (i.v.) | PAF-induced responses | 100 µg/kg | [1] | |
| Rat (p.o.) | PAF-induced responses | 100 µg/kg | [1] | |
| Mouse (p.o.) | PAF-induced responses | 100 µg/kg | [1] | |
| Protective Effect (as ABT-299) | Rat | Cutaneous and Systemic PAF Challenge | >60% protection for 8-16 hr at 100 µg/kg | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on vascular permeability.
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This assay measures the extravasation of a dye bound to albumin from the circulation into the tissue, indicating an increase in vascular permeability.
Materials:
-
This compound (or its prodrug ABT-299)
-
Platelet-Activating Factor (PAF)
-
Evans Blue Dye (1% solution in sterile saline)
-
Anesthetic agent
-
Saline solution
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat or mouse) according to approved protocols.
-
Drug Administration: Administer this compound or its vehicle control intravenously (i.v.) or orally (p.o.) at the desired dose and time point prior to PAF challenge.
-
Dye Injection: Inject Evans Blue dye (e.g., 20 mg/kg) intravenously via the tail vein.
-
Permeability Induction: After a short circulation time for the dye (e.g., 5 minutes), inject PAF intradermally at a specific site (e.g., dorsal skin) to induce localized vascular permeability. A vehicle control (saline) should be injected at a contralateral site.
-
Euthanasia and Tissue Collection: After a defined period (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Weigh the tissue samples and incubate them in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated dye per gram of tissue and compare the results between the this compound treated and control groups to determine the percentage of inhibition of PAF-induced vascular permeability.
Experimental Workflow: In Vivo Vascular Permeability Assay
Caption: Workflow for the in vivo vascular permeability (Miles) assay.
In Vitro Endothelial Cell Permeability Assay
This assay measures the passage of a tracer molecule across a monolayer of endothelial cells grown on a permeable support.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
Platelet-Activating Factor (PAF)
-
FITC-Dextran (e.g., 70 kDa)
-
Fluorometer
Procedure:
-
Cell Culture: Culture HUVECs on the upper chamber of Transwell inserts until a confluent monolayer is formed.
-
Pre-treatment: Treat the endothelial cell monolayer with this compound or vehicle control for a specified duration.
-
Permeability Assay:
-
Add FITC-Dextran to the upper chamber.
-
Add PAF to the upper chamber to stimulate an increase in permeability.
-
At various time points, collect samples from the lower chamber.
-
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorometer.
-
Data Analysis: Calculate the permeability coefficient and compare the results between the this compound treated and control groups.
Conclusion
This compound is a highly potent and selective PAF receptor antagonist that effectively inhibits PAF-induced increases in vascular permeability. Its mechanism of action involves the blockade of the PAF receptor, thereby preventing the downstream signaling events that lead to the disruption of endothelial cell junctions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound in inflammatory and other conditions characterized by excessive vascular permeability. Further research into the precise effects of this compound on specific tight and adherens junction proteins will provide a more complete understanding of its vasoprotective properties.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Platelet-activating factor increases VE-cadherin tyrosine phosphorylation in mouse endothelial cells and its association with the PtdIns3'-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early-Stage Research on A-85783: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] As a key mediator in a wide array of physiological and pathological processes including inflammation, allergy, and cardiovascular events, the PAF receptor represents a significant therapeutic target. This compound, the active metabolite of the prodrug ABT-299, has demonstrated significant promise in preclinical studies by effectively blocking PAF-induced cellular and systemic responses.[1] This document provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available preclinical data.
Core Compound Details
| Feature | Description |
| Compound Name | This compound |
| Prodrug | ABT-299[1] |
| Chemical Class | Thiazole derivative |
| Mechanism of Action | Platelet-Activating Factor (PAF) Receptor Antagonist[1][2] |
| Therapeutic Potential | Anti-inflammatory, Anti-platelet Aggregation[1][2] |
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from early-stage research on this compound and its prodrug, ABT-299.
Table 1: In Vitro PAF Receptor Binding Affinity
| Preparation | Ligand | Parameter | Value (nM) |
| Rabbit Platelet Membranes | [3H]-PAF | Ki | 3.9[1] |
| Human Platelet Membranes | [3H]-PAF | Ki | 0.3[1] |
Table 2: In Vivo Efficacy of Prodrug ABT-299
| Species | Model | Route of Administration | Parameter | Value (µg/kg) |
| Rat | PAF-induced responses | Intravenous (i.v.) | ED50 | 6 - 10[1] |
| Mouse | PAF-induced responses | Intravenous (i.v.) | ED50 | 6 - 10[1] |
| Guinea Pig | PAF-induced responses | Intravenous (i.v.) | ED50 | 100[1] |
| Rat | PAF-induced responses | Oral (p.o.) | ED50 | 100[1] |
| Mouse | PAF-induced responses | Oral (p.o.) | ED50 | 100[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of platelet-activating factor (PAF) to its G-protein coupled receptor (GPCR) on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This blockade prevents the initiation of a cascade of intracellular signaling events that are responsible for the diverse physiological and pathological effects of PAF.
The binding of PAF to its receptor typically activates Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and activation of PKC are critical for subsequent cellular responses such as platelet aggregation, degranulation, and superoxide generation. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This compound, by blocking the PAF receptor, prevents these downstream signaling events.[1]
Experimental Protocols
While specific, detailed protocols for the early-stage research on this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.
PAF Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of this compound for the PAF receptor.
Workflow:
Methodology:
-
Membrane Preparation: Platelet membranes from rabbit or human sources are isolated through differential centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled PAF receptor agonist (e.g., [3H]-PAF) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Models of PAF-Induced Inflammation
These models are used to assess the in vivo efficacy of this compound in inhibiting PAF-induced inflammatory responses.
Methodology for Cutaneous Inflammation:
-
Animal Model: Male Wistar rats are typically used.[2]
-
Treatment: A solution of this compound or vehicle is topically applied to the ventral surface of the rat ears.[2]
-
Induction of Inflammation: After a set pretreatment time, a solution of PAF is injected intradermally into the ears.[2]
-
Assessment of Inflammation: Ear thickness is measured using a micrometer at various time points after PAF injection. Histological evaluation of ear biopsies can also be performed to assess inflammatory cell infiltration and edema.[2]
Methodology for Systemic Inflammation:
-
Animal Model: Rats, mice, or guinea pigs can be used.[1]
-
Treatment: The prodrug ABT-299 is administered intravenously or orally.[1]
-
Induction of Systemic Effects: A systemic challenge with PAF is administered intravenously to induce responses such as hypotension, increased vascular permeability (measured by extravasation of a dye like Evans blue), and lethality.[1]
-
Assessment of Efficacy: The dose of ABT-299 that produces a 50% inhibition (ED50) of the PAF-induced response is determined.[1]
Pharmacokinetics
Pharmacokinetic studies in rats have shown that the prodrug ABT-299 is rapidly converted in vivo to the active compound, this compound. This compound is further metabolized to its corresponding pyridine-N-oxide and sulfoxide metabolites. These metabolites have also been shown to possess significant in vitro and in vivo activity, potentially contributing to the overall observed efficacy of ABT-299.[1]
Conclusion
This compound is a highly potent and selective PAF receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo preclinical models. Its ability to block PAF-mediated cellular responses and inhibit inflammatory processes underscores its potential as a therapeutic agent for PAF-driven pathologies. The development of its orally active prodrug, ABT-299, further enhances its clinical applicability. Further research focusing on detailed pharmacokinetic and toxicology profiles, as well as efficacy in more complex disease models, will be crucial for the continued development of this promising compound.
References
Methodological & Application
Application Notes and Protocols for A-85783 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. As a PAF receptor antagonist, this compound is a valuable tool for investigating the role of the PAF signaling pathway in various in vitro models. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Binding Affinity (Ki) | Human | Platelet Membranes | 0.3 nM | [1] |
| Rabbit | Platelet Membranes | 3.9 nM | [1] | |
| Functional Inhibition | Human/Rabbit | Platelets/Other Cells | Inhibits PAF-induced calcium mobilization, superoxide generation, aggregation, and degranulation. Specific IC50 values are not readily available in the reviewed literature. | [1] |
Signaling Pathway
This compound exerts its effects by blocking the binding of PAF to its G-protein coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the inhibitory effects of this compound.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.
Materials:
-
Human or rabbit platelet membranes
-
[³H]-PAF (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare platelet membranes from human or rabbit blood according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a microtiter plate, add the following in order:
-
Binding buffer
-
This compound at various concentrations (for competition curve) or vehicle.
-
A fixed concentration of [³H]-PAF (typically at or below its Kd).
-
For non-specific binding control wells, add a high concentration of unlabeled PAF.
-
-
Initiate Reaction: Add the platelet membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-PAF binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on PAF-induced intracellular calcium release.
Materials:
-
Cells expressing the PAF receptor (e.g., human platelets, or a cell line like HEK293 transfected with the PAF receptor).
-
This compound
-
PAF
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Protocol:
-
Cell Preparation:
-
Harvest cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Setup:
-
Dispense the dye-loaded cells into a microtiter plate.
-
Add various concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, inject a fixed concentration of PAF (a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Continue to record the fluorescence signal for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after PAF addition.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Platelet Aggregation Assay
Objective: To assess the ability of this compound to inhibit PAF-induced platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) for blanking
-
This compound
-
PAF
-
Saline
-
Aggregometer
Protocol:
-
PRP Preparation: Collect whole blood in citrate-containing tubes. Centrifuge at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.
-
Aggregometer Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add various concentrations of this compound or vehicle (e.g., saline) to the PRP and incubate for a few minutes.
-
Add a fixed concentration of PAF to induce aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the control (vehicle-treated) sample.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Superoxide Generation Assay
Objective: To measure the inhibition of PAF-induced superoxide production by this compound in neutrophils or other phagocytic cells.
Materials:
-
Isolated human neutrophils or other suitable cell types (e.g., macrophages)
-
This compound
-
PAF
-
Cytochrome c or a fluorescent probe for superoxide detection (e.g., dihydroethidium)
-
Assay buffer (e.g., HBSS)
-
Spectrophotometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in assay buffer.
-
Assay Setup:
-
In a microtiter plate, add the cell suspension.
-
Add cytochrome c to the wells.
-
Add various concentrations of this compound or vehicle and incubate for a short period.
-
-
Initiate Reaction: Add a fixed concentration of PAF to stimulate the cells.
-
Measurement:
-
Immediately begin kinetic measurement of the change in absorbance at 550 nm (for cytochrome c reduction) or fluorescence at the appropriate wavelength for the chosen probe.
-
Continue reading for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of superoxide production from the slope of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
References
Application Notes and Protocols for A-85783 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in a variety of inflammatory processes, making its receptor a compelling target for anti-inflammatory therapies. This compound has demonstrated efficacy in various animal models of inflammation, particularly in cutaneous and systemic inflammatory conditions. This document provides detailed application notes and protocols for the use of this compound and its aqueous-soluble prodrug, ABT-299, in preclinical research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (PAF-R).[1][3] This interaction blocks the downstream signaling cascade that mediates inflammatory responses. The PAF receptor is coupled to both Gq and Gi proteins.[3] Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as platelet aggregation, vasodilation, increased vascular permeability, and leukocyte activation.[3][4] The Gi protein pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] By blocking the PAF receptor, this compound effectively mitigates these pro-inflammatory events.
Signaling Pathway of Platelet-Activating Factor (PAF)
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
Application Notes and Protocols for A-85783 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist, in mouse models. The protocols are based on available data for its prodrug, ABT-299, which is rapidly converted to this compound in vivo.
Data Presentation
The following tables summarize the quantitative data for the administration of ABT-299, the prodrug of this compound, in mice.
Table 1: Efficacious Doses (ED50) of ABT-299 in Mice
| Administration Route | ED50 (µg/kg) | Species | Notes |
| Intravenous (i.v.) | 6 - 10 | Mouse | Effective in inhibiting PAF-induced responses.[1] |
| Oral (p.o.) | 100 | Mouse | Demonstrates oral activity.[1] |
Signaling Pathway
This compound exerts its effects by antagonizing the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events.
Caption: this compound blocks the PAF receptor, inhibiting downstream signaling.
Experimental Protocols
The following are suggested protocols for the administration of this compound (via its prodrug ABT-299) in mice. These are generalized protocols and may require optimization for specific experimental designs.
Intravenous (i.v.) Administration
This protocol is suitable for achieving rapid and systemic exposure to this compound.
Materials:
-
ABT-299
-
Sterile saline (0.9% NaCl)
-
Mouse restrainer
-
27-30 gauge needle and syringe
Procedure:
-
Preparation of Dosing Solution: Dissolve ABT-299 in sterile saline to the desired concentration. The final volume for a bolus injection should not exceed 5 mL/kg.[2]
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Observation: Monitor the mouse for any adverse reactions following the injection.
Caption: Workflow for intravenous administration of ABT-299 in mice.
Oral (p.o.) Administration
This protocol is appropriate for studies requiring less invasive, repeated dosing.
Materials:
-
ABT-299
-
Vehicle (e.g., water, methylcellulose)
-
Oral gavage needle (20-22 gauge, with a ball tip)
-
Syringe
Procedure:
-
Preparation of Dosing Solution: Suspend or dissolve ABT-299 in the chosen vehicle. Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the mouse by the scruff of the neck.
-
Gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. The volume should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg.
-
Observation: Observe the mouse to ensure proper recovery and no signs of distress.
Caption: Workflow for oral administration of ABT-299 in mice.
Topical Administration
While direct dosage for this compound in mice via topical application is not specified in the provided results, a study in rats demonstrated its anti-inflammatory effects when applied epicutaneously.[3] This suggests a potential for topical administration in mice for localized inflammatory models.
Materials:
-
This compound
-
Suitable vehicle for topical application (e.g., acetone, ethanol)
Procedure:
-
Preparation of Topical Solution: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Application Area Preparation: If necessary, shave the application area on the mouse.
-
Application: Apply a defined volume of the solution to the specific skin area.
-
Observation: Monitor the application site for any signs of irritation and assess the desired therapeutic effect.
Note: The optimal vehicle and concentration for topical delivery of this compound in mice would need to be determined empirically.
Important Considerations
-
Prodrug Conversion: Remember that ABT-299 is rapidly converted to this compound in vivo.[1] Pharmacokinetic studies may be necessary to determine the precise levels of this compound following ABT-299 administration.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal dose of this compound for a specific experimental model and desired outcome.
-
Vehicle Selection: The choice of vehicle for drug administration can significantly impact its solubility, stability, and bioavailability. The vehicle should be non-toxic and appropriate for the chosen route of administration.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing A-85783 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solubilizing A-85783, a potent and specific platelet-activating factor (PAF) receptor antagonist, for use in in vitro cell culture experiments. Due to the limited availability of public data on the specific solubility of this compound, this document outlines a generalized procedure for handling hydrophobic compounds, including determining solubility, preparing stock solutions, and establishing a final working concentration in cell culture media.
Physicochemical Properties and Solubility
Table 1: Solubility of this compound (Illustrative)
| Solvent | Solubility (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | A common solvent for preparing high-concentration stock solutions of hydrophobic compounds. Anhydrous, high-purity DMSO is recommended. |
| Ethanol | ~1-5 mg/mL | May be used as an alternative to DMSO. The final concentration in cell culture should be kept low to avoid cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | Expected to have very low solubility in aqueous buffers. |
| Cell Culture Medium | < 0.1 mg/mL | Direct dissolution in media is not recommended due to low solubility and potential for precipitation. |
Note: The values presented in this table are illustrative and based on the general properties of similar small molecules. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent and lot number.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Small-Scale)
This protocol describes a method to estimate the solubility of this compound in a solvent of choice, such as DMSO or ethanol.
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC (optional, for precise quantification)
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, proceed to add more this compound in small, pre-weighed increments, vortexing after each addition until a saturated solution (i.e., visible solid precipitate remains) is achieved.
-
If the initial amount of this compound does not dissolve, add more solvent in small, precise increments, vortexing after each addition, until the solid is fully dissolved.
-
Once the approximate solubility is determined, a more precise measurement can be made by preparing a saturated solution, centrifuging to pellet any undissolved solid, and then quantifying the concentration of the supernatant using a suitable analytical method.
Protocol 2: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be done with caution to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the high-concentration stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
This compound high-concentration stock solution (from Protocol 2)
-
Pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation. A multi-step dilution is recommended for high final dilutions.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the solvent used to dissolve this compound.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells. If precipitation occurs, the final concentration of this compound may need to be lowered.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound blocks PAF receptor signaling.
Application Notes and Protocols for A-85783: A Potent PAF Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-85783, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, in preclinical research. This document outlines the mechanism of action, provides detailed protocols for key in vitro and in vivo experiments, and presents quantitative data to facilitate the design and execution of studies aimed at inhibiting PAF-induced physiological and pathological responses.
Introduction to Platelet-Activating Factor (PAF) and this compound
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a wide array of biological processes, including inflammation, thrombosis, and allergic reactions.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells.[2] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to cellular activation, aggregation, and the release of other inflammatory mediators.[2]
This compound (CAS: 161395-33-1) is a novel and highly potent antagonist that specifically and reversibly binds to the PAF receptor, thereby inhibiting the downstream signaling pathways initiated by PAF.[3] Its high affinity and selectivity make it an invaluable tool for investigating the role of PAF in various disease models and for the development of novel therapeutics targeting PAF-mediated pathologies. ABT-299 is an aqueous soluble prodrug that is rapidly converted to this compound in vivo.[3]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the PAF receptor. By occupying the receptor's binding site, it prevents PAF from binding and initiating the downstream signaling cascade. This inhibition effectively blocks PAF-induced cellular responses such as intracellular calcium mobilization, platelet aggregation, superoxide generation, and degranulation.[3]
PAF Signaling Pathway and Inhibition by this compound
Caption: this compound competitively inhibits PAF binding to its receptor, blocking downstream signaling.
Quantitative Data for this compound and its Prodrug (ABT-299)
The following tables summarize the inhibitory potency of this compound and the in vivo efficacy of its prodrug, ABT-299.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Species | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| PAF Receptor Binding | Human | Platelets | Kᵢ | 0.3 | [3] |
| PAF Receptor Binding | Rabbit | Platelet Membranes | Kᵢ | 3.9 | [3] |
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Animal Model | PAF-Induced Response | Route of Administration | ED₅₀ (µg/kg) | Reference |
| Rat | Increased Vascular Permeability, Hypotension, Edema | Intravenous (i.v.) | 6 - 10 | [3] |
| Mouse | Increased Vascular Permeability, Hypotension, Edema | Intravenous (i.v.) | 6 - 10 | [3] |
| Guinea Pig | Increased Vascular Permeability, Hypotension, Edema | Intravenous (i.v.) | 100 | [3] |
| Rat | Increased Vascular Permeability, Hypotension, Edema | Oral (p.o.) | 100 | [3] |
| Mouse | Increased Vascular Permeability, Hypotension, Edema | Oral (p.o.) | 100 | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is a lipophilic compound.[4] For in vitro experiments, it is recommended to prepare a stock solution in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Protocol: Inhibition of PAF-Induced Platelet Aggregation
This protocol describes how to assess the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry.[5][6]
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound's inhibition of platelet aggregation.
Materials:
-
Freshly drawn human or animal whole blood (anticoagulated with sodium citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound stock solution
-
PAF solution
-
Light Transmission Aggregometer
-
Siliconized glass cuvettes with stir bars
-
Pipettes and tips
Protocol:
-
Prepare PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
-
Set up the Aggregometer:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP as the 100% aggregation reference and PRP as the 0% aggregation reference.
-
-
Perform the Assay:
-
Pipette PRP into a siliconized cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle (e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with stirring.
-
Add a submaximal concentration of PAF to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
In Vitro Protocol: Inhibition of PAF-Induced Intracellular Calcium Mobilization
This protocol outlines a method to measure the inhibitory effect of this compound on PAF-induced increases in intracellular calcium using a fluorescent calcium indicator.[7][8]
Materials:
-
Adherent or suspension cells expressing the PAF receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
PAF solution
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Inhibition Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Inject PAF into the wells to stimulate the cells.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage inhibition of the calcium response for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC₅₀ value.
-
In Vivo Protocol: Inhibition of PAF-Induced Ear Edema in Rats
This protocol is adapted from studies on PAF-induced cutaneous inflammation and can be used to evaluate the anti-inflammatory effects of topically applied this compound.[4]
Materials:
-
Male Wistar rats (or other suitable strain)
-
This compound solution (dissolved in a suitable vehicle like acetone or ethanol)
-
PAF solution (dissolved in saline with 0.25% BSA)
-
Micrometer calipers
-
Anesthesia
Protocol:
-
Animal Preparation:
-
Anesthetize the rats according to approved institutional protocols.
-
-
Application of this compound:
-
Apply a defined volume (e.g., 10-20 µL) of this compound solution or vehicle to the ventral surface of one ear.
-
-
Induction of Edema:
-
After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume (e.g., 20 µL) of PAF solution intradermally into the ear.
-
-
Measurement of Edema:
-
Measure the ear thickness using micrometer calipers at various time points after the PAF injection (e.g., 30, 60, 120 minutes).
-
-
Data Analysis:
-
Calculate the increase in ear thickness for each animal.
-
Compare the increase in ear thickness between the this compound-treated group and the vehicle-treated group to determine the percentage of inhibition of edema.
-
Troubleshooting and Considerations
-
Solubility: Due to the lipophilic nature of this compound, ensure it is fully dissolved in the stock solution. If precipitation occurs upon dilution in aqueous buffers, consider using a carrier protein like BSA or a different formulation.
-
Cell Viability: Always perform a cytotoxicity assay to ensure that the observed inhibitory effects are not due to cell death caused by this compound or the solvent.
-
Specificity: To confirm that the inhibitory effects of this compound are specific to the PAF receptor, include control experiments with other agonists that act through different receptors.
-
In Vivo Studies: The choice of vehicle and route of administration for in vivo studies is critical and should be optimized for the specific experimental model. The use of the prodrug ABT-299 may be advantageous for achieving better systemic exposure.[3]
These application notes and protocols provide a starting point for researchers to effectively use this compound as a tool to investigate the roles of PAF in health and disease. As with any experimental system, optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
References
- 1. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for In Vivo Evaluation of A-85783, a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It is the active metabolite of the aqueous soluble prodrug ABT-299, which is rapidly converted to this compound in vivo.[1] PAF is a key lipid mediator implicated in a variety of inflammatory and allergic responses. Its effects are mediated through the PAF receptor, a G-protein coupled receptor that, upon activation, can signal through Gq and Gi proteins, leading to downstream events such as calcium mobilization, superoxide generation, and platelet aggregation.[1][2] this compound and its prodrug have shown efficacy in various animal models of PAF-induced inflammation, making them valuable tools for studying the role of the PAF receptor in pathophysiology and for the development of novel anti-inflammatory therapeutics.
These application notes provide an overview of the in vivo experimental design for evaluating the efficacy and pharmacokinetics of this compound, primarily through the administration of its prodrug, ABT-299. Detailed protocols for key in vivo models are also presented.
Data Presentation
In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Animal Model | Species | Administration Route | ED₅₀ | Endpoint | Reference |
| PAF-Induced Responses | Rat | Intravenous | 6-10 µg/kg | Inhibition of PAF-induced effects | [1] |
| PAF-Induced Responses | Mouse | Intravenous | 6-10 µg/kg | Inhibition of PAF-induced effects | [1] |
| PAF-Induced Responses | Guinea Pig | Intravenous | 100 µg/kg | Inhibition of PAF-induced effects | [1] |
| PAF-Induced Responses | Rat | Oral | 100 µg/kg | Inhibition of PAF-induced effects | [1] |
| PAF-Induced Responses | Mouse | Oral | 100 µg/kg | Inhibition of PAF-induced effects | [1] |
In Vivo Pharmacodynamic Effect of ABT-299 in Rats
| Dose | Protection against PAF Challenge | Duration of Action | Reference |
| 100 µg/kg | >60% | 8-16 hours | [1] |
Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays Using A-85783
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. PAF receptor antagonists are valuable tools for studying the biological roles of PAF and for the development of novel therapeutics for inflammatory and cardiovascular diseases. These application notes provide detailed protocols for two key cell-based assays used to characterize the activity of this compound and other PAF receptor antagonists: a calcium mobilization assay and a platelet aggregation assay.
Mechanism of Action of this compound
Platelet-activating factor binds to its receptor (PAFR) on the surface of various cell types, including platelets, neutrophils, and endothelial cells. The PAF receptor is coupled to both Gq and Gi proteins. Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores and a subsequent influx of extracellular calcium. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, leading to cellular responses such as platelet aggregation, degranulation, and inflammatory mediator release. This compound acts by competitively binding to the PAF receptor, thereby preventing PAF from binding and initiating this signaling cascade.[1]
Signaling Pathway
Caption: PAF Receptor Signaling Pathway.
Data Presentation
The inhibitory activity of this compound and other PAF receptor antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/Tissue Type | Species | Parameter | Value (nM) | Reference |
| PAF Receptor Binding | Platelet Membranes | Human | Ki | 0.3 | [2] |
| PAF Receptor Binding | Platelet Membranes | Rabbit | Ki | 3.9 | [2] |
Table 2: Comparative Inhibitory Activity of PAF Receptor Antagonists
| Compound | Assay Type | Cell/Tissue Type | Species | Parameter | Value (nM) |
| This compound | PAF Receptor Binding | Human Platelet Membranes | Human | Ki | 0.3 |
| WEB 2086 | PAF-induced Ca²⁺ Mobilization | Neurohybrid NG108-15 Cells | - | IC50 | 6.9 |
| BN 50739 | PAF-induced Ca²⁺ Mobilization | Neurohybrid NG108-15 Cells | - | IC50 | 4.8 |
| SRI 63-441 | PAF-induced Ca²⁺ Mobilization | Neurohybrid NG108-15 Cells | - | IC50 | 809 |
| Apafant | PAF-induced Platelet Aggregation | Platelet-rich plasma | Human | IC50 | 170 |
| Bepafant | PAF-induced Platelet Aggregation | Platelet-rich plasma | Human | IC50 | 310 |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the PAF-induced increase in intracellular calcium concentration.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cells expressing the human PAF receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
Platelet-Activating Factor (PAF C16)
-
This compound
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Culture and Seeding:
-
Culture cells expressing the PAF receptor in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and any other test compounds in assay buffer.
-
After the dye loading incubation, wash the cells once with assay buffer.
-
Add the desired volume of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
PAF Stimulation and Signal Detection:
-
Prepare a solution of PAF in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's automated liquid handling, add the PAF solution to all wells simultaneously.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (PAF alone) to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets in plasma.
Experimental Workflow:
Caption: Platelet Aggregation Assay Workflow.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF C16).
-
This compound.
-
Saline or appropriate buffer.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
Protocol:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C with stirring (e.g., 900 rpm) for a few minutes.
-
Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.
-
-
Inhibition Assay:
-
Add a small volume (e.g., 50 µL) of this compound or other test compounds at various concentrations to the PRP in the cuvette. Include a vehicle control.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a small volume of PAF solution at a concentration that induces a submaximal aggregation response to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for characterizing the pharmacological activity of this compound and other PAF receptor antagonists. The calcium mobilization assay is well-suited for high-throughput screening of compound libraries, while the platelet aggregation assay provides a more physiologically relevant measure of functional antagonism. By utilizing these protocols, researchers can effectively investigate the role of the PAF receptor in various biological systems and advance the development of new therapeutic agents targeting this important pathway.
References
Application Notes and Protocols for Flow Cytometry Analysis with A-85783 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-85783 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and oncogenesis.[2][3][4] Upon activation by its ligand, PAF, the receptor initiates a cascade of intracellular signaling events. This compound competitively inhibits the binding of PAF to its receptor, thereby blocking these downstream effects.[1][5] Understanding the cellular consequences of this inhibition is critical for drug development and research.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on apoptosis, cell cycle progression, and immune cell populations.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the PAF receptor. The binding of PAF to its receptor typically activates multiple G-protein-mediated signaling pathways, including those involving Gq, Gi, and G12/13.[2][6] These pathways, in turn, stimulate downstream effectors such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). Other activated pathways include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascades.[2][7] By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of this compound treatment.
Table 1: Effect of this compound on Apoptosis in Jurkat Cells
| Treatment | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 1 | 15.7 ± 1.5 | 8.3 ± 1.1 |
| This compound | 10 | 28.4 ± 2.1 | 15.6 ± 1.9 |
| This compound | 100 | 45.1 ± 3.5 | 25.2 ± 2.8 |
Table 2: Cell Cycle Analysis of this compound Treated A549 Cells
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.3 ± 2.5 | 28.1 ± 1.9 | 16.6 ± 1.2 |
| This compound | 1 | 65.8 ± 3.1 | 20.5 ± 1.5 | 13.7 ± 1.0 |
| This compound | 10 | 75.2 ± 3.8 | 15.3 ± 1.2 | 9.5 ± 0.8 |
| This compound | 100 | 82.1 ± 4.2 | 10.2 ± 0.9 | 7.7 ± 0.6 |
Table 3: Immunophenotyping of Human PBMCs after this compound Treatment
| Treatment | Concentration (nM) | CD4+ T Cells (% of Lymphocytes) | CD8+ T Cells (% of Lymphocytes) | CD19+ B Cells (% of Lymphocytes) |
| Vehicle Control | 0 | 48.2 ± 3.7 | 25.1 ± 2.1 | 10.5 ± 1.3 |
| This compound | 10 | 47.8 ± 3.5 | 24.9 ± 2.0 | 8.2 ± 1.1 |
| This compound | 100 | 48.5 ± 3.9 | 25.3 ± 2.2 | 6.1 ± 0.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol details the induction and quantification of apoptosis in a cell line (e.g., Jurkat) following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Prepare working solutions of this compound at final concentrations of 1, 10, and 100 nM. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution in an adherent cell line (e.g., A549) after treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
A549 cells (or other suitable adherent cell line)
-
DMEM with 10% FBS
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at final concentrations of 1, 10, and 100 nM, including a vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Harvest the cells by trypsinization, and collect the supernatant to include any floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells using pulse width and pulse area of the PI signal.
-
Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the analysis of major lymphocyte populations in human PBMCs treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS) with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Fc block (e.g., Human TruStain FcX™)
-
Flow cytometer
Procedure:
-
PBMC Treatment:
-
Resuspend freshly isolated PBMCs in RPMI-1640 with 10% FBS at a concentration of 2 x 10⁶ cells/mL.
-
Treat the cells with this compound at final concentrations of 10 and 100 nM, including a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add Fc block and incubate for 10 minutes at 4°C.
-
Add the pre-titrated amounts of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD3-CD19+).
-
Determine the percentage of each lymphocyte subset.
-
Conclusion
The protocols and data presented here provide a framework for investigating the cellular effects of the PAF receptor antagonist this compound using flow cytometry. These methods can be adapted to various cell types and experimental conditions to further elucidate the role of PAF signaling in health and disease, and to evaluate the therapeutic potential of this compound and other PAF receptor antagonists.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
Troubleshooting & Optimization
A-85783 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It functions by competitively binding to the PAF receptor, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling pathways that lead to various physiological responses, including platelet aggregation, inflammation, and calcium mobilization.[1] this compound is the active form of the water-soluble prodrug ABT-299, which is rapidly converted to this compound in vivo.[1]
Q2: What are the expected inhibitory effects of this compound in a typical experiment?
In vitro, this compound is expected to inhibit PAF-induced platelet aggregation and calcium mobilization in a concentration-dependent manner. In vivo, administration of its prodrug, ABT-299, leads to the inhibition of PAF-induced responses such as hypotension, edema, and inflammatory cell infiltration.[1]
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the experimental system. For in vitro assays, concentrations in the low nanomolar range are often effective. For in vivo studies, the dosage of the prodrug ABT-299 can range from micrograms to milligrams per kilogram, depending on the animal model and route of administration.
Quantitative Data Summary
The following tables summarize the reported potency of this compound and its prodrug, ABT-299, in various experimental models.
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Tissue/Cell Type | Potency (Ki) |
| PAF Receptor Binding | Human | Platelet Membranes | 0.3 nM[1] |
| PAF Receptor Binding | Rabbit | Platelet Membranes | 3.9 nM[1] |
Table 2: In Vivo Efficacy of ABT-299 (Prodrug of this compound)
| Animal Model | Endpoint | Route of Administration | Potency (ED50) |
| Rat | Inhibition of PAF-induced responses | Intravenous (i.v.) | 6 - 10 µg/kg[1] |
| Mouse | Inhibition of PAF-induced responses | Intravenous (i.v.) | 6 - 10 µg/kg[1] |
| Guinea Pig | Inhibition of PAF-induced responses | Intravenous (i.v.) | 100 µg/kg[1] |
| Rat | Inhibition of PAF-induced responses | Oral (p.o.) | 100 µg/kg[1] |
| Mouse | Inhibition of PAF-induced responses | Oral (p.o.) | 100 µg/kg[1] |
Troubleshooting Guide
Issue: this compound is not showing the expected inhibitory effect on PAF-induced cellular responses.
This guide provides a step-by-step approach to troubleshoot potential issues.
Step 1: Verify Reagent Quality and Handling
Q: Could the this compound compound itself be the problem?
A: Yes, improper storage or handling can affect the compound's activity.
-
Storage: Ensure this compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture.
-
Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in a suitable solvent, such as DMSO, at a stock concentration that is high enough to avoid precipitation upon dilution into your aqueous assay buffer.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Aliquoting the stock solution upon first use is highly recommended.
-
Purity: If possible, verify the purity of the compound using an appropriate analytical method.
Step 2: Review Experimental Design and Controls
Q: Are my experimental controls appropriate?
A: Robust controls are critical for interpreting your results.
-
Positive Control (PAF): Confirm that your PAF agonist is active and used at an appropriate concentration (typically EC50 to EC80) to induce a submaximal but robust response. If the PAF response is too high, it may be difficult to see inhibition.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure the solvent itself is not affecting the cellular response.
-
Negative Control (No PAF): A control without the addition of PAF will establish the baseline response of your cells.
Step 3: Optimize Assay Conditions
Q: Could the assay conditions be affecting the results?
A: Suboptimal assay conditions can mask the inhibitory effect of this compound.
-
Incubation Time: Ensure a sufficient pre-incubation time with this compound before adding the PAF agonist to allow for receptor binding. This time can range from 15 minutes to an hour, depending on the cell type and temperature.
-
Cell Density: The number of cells used can influence the effective concentration of the antagonist. High cell densities may require higher concentrations of this compound.
-
Buffer Composition: The presence of proteins like albumin in the assay buffer can bind to lipophilic compounds like this compound, reducing its free concentration and apparent potency. Consider using a buffer with low protein content if you suspect this is an issue.
Step 4: Investigate Cell Health and Receptor Expression
Q: Are the cells I'm using suitable for this experiment?
A: The health and characteristics of your cells are paramount.
-
Cell Viability: Confirm that the cells are viable and healthy before and after the experiment. High cell death can lead to inconsistent and unreliable results.
-
PAF Receptor Expression: Verify that your cell line or primary cells express a sufficient level of the PAF receptor. Low receptor expression will result in a weak response to PAF, making it difficult to assess inhibition.
-
Cell Passage Number: For cultured cell lines, high passage numbers can sometimes lead to changes in receptor expression and signaling. It is advisable to use cells within a defined passage number range.
Detailed Experimental Protocols
Protocol 1: PAF-Induced Platelet Aggregation Assay
This protocol outlines the measurement of PAF-induced platelet aggregation and its inhibition by this compound using light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add a small volume of this compound stock solution (dissolved in DMSO) or vehicle to the PRP and incubate for a specified time (e.g., 15 minutes) at 37°C with stirring in the aggregometer.
-
Add a submaximal concentration of PAF to induce platelet aggregation.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 2: PAF-Induced Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to PAF and its inhibition by this compound using a fluorescent calcium indicator.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK293 cells stably expressing the PAF receptor) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add this compound at various concentrations or vehicle to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader.
-
Initiate fluorescence reading and, after establishing a baseline, inject a submaximal concentration of PAF into the wells.
-
Continue to monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the PAF-induced calcium response by this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Visualizations
Caption: Simplified PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound fails to show its expected inhibitory effect.
References
Technical Support Center: A-85783 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-85783 in in vivo experiments. Our aim is to help you overcome common challenges and ensure the successful execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a lipid mediator involved in a wide range of inflammatory and thrombotic processes. By blocking the PAF receptor, this compound inhibits the downstream signaling pathways that lead to inflammation, increased vascular permeability, hypotension, and edema.[1]
Q2: What is ABT-299 and how does it relate to this compound?
ABT-299 is an aqueous soluble prodrug that is rapidly converted to the active compound, this compound, in vivo.[1][2] This formulation allows for improved solubility and bioavailability, making it suitable for in vivo administration.
Q3: What are the typical routes of administration for this compound (or its prodrug ABT-299)?
The prodrug ABT-299 has been shown to be effective when administered intravenously (i.v.) and orally (p.o.).[1][2] this compound itself, being lipophilic, has also been effectively used in topical applications for cutaneous inflammation models.
Q4: What are the reported efficacious dose ranges for ABT-299 in preclinical models?
The effective dose (ED50) of ABT-299 can vary depending on the animal model and the specific PAF-induced response being measured.
| Animal Model | Route of Administration | PAF-Induced Response | ED50 |
| Rat | Intravenous (i.v.) | Inhibition of PAF responses | 6 - 10 µg/kg |
| Mouse | Intravenous (i.v.) | Inhibition of PAF responses | 6 - 10 µg/kg |
| Guinea Pig | Intravenous (i.v.) | Inhibition of PAF responses | 100 µg/kg |
| Rat | Oral (p.o.) | Inhibition of PAF responses | 100 µg/kg |
| Mouse | Oral (p.o.) | Inhibition of PAF responses | 100 µg/kg |
This data is derived from studies on the prodrug ABT-299.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory effect of this compound in my in vivo model.
-
Question: Could the issue be with the formulation or solubility of this compound?
-
Answer: this compound is lipophilic, which can present solubility challenges. If you are not using the soluble prodrug ABT-299, ensure that this compound is properly dissolved in a suitable vehicle. For intravenous administration, consider using a vehicle such as saline with a small percentage of a solubilizing agent like DMSO or Tween 80. For oral administration, a suspension in a vehicle like carboxymethylcellulose may be appropriate. Always perform a small-scale solubility test before preparing your dosing solutions.
-
-
Question: Is it possible that the dose of this compound is too low?
-
Answer: The effective dose can vary significantly between different animal models and inflammatory stimuli. The provided ED50 values for the prodrug ABT-299 can serve as a starting point.[1] If you are not seeing an effect, a dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
-
Question: Could the timing of this compound administration be suboptimal?
-
Answer: The pharmacokinetic profile of this compound, including its conversion from the prodrug ABT-299 and its metabolism, will influence the optimal timing of administration.[2] For prophylactic treatment, this compound should be administered prior to the inflammatory challenge. For therapeutic treatment, the timing should be based on the peak of the inflammatory response in your model. A time-course experiment can help to identify the most effective treatment window.
-
Problem 2: I am observing unexpected toxicity or adverse effects in my animals treated with this compound.
-
Question: Could the observed toxicity be due to off-target effects of this compound?
-
Answer: While this compound is reported to be a selective PAF receptor antagonist, all small molecules have the potential for off-target effects, which can be a cause of unexpected toxicity.[1][3][4] If you suspect off-target effects, consider reducing the dose or using a different PAF receptor antagonist as a control. A thorough literature search for known off-target activities of similar compounds may also be beneficial.
-
-
Question: Is it possible that the vehicle used for administration is causing the toxicity?
-
Answer: The vehicle itself can sometimes cause adverse reactions. This is particularly true for solubilizing agents like DMSO when used at high concentrations. Always run a vehicle-only control group in your experiments to rule out any vehicle-induced toxicity.
-
-
Question: Could the adverse effects be an exaggeration of the on-target pharmacology?
-
Answer: On-target toxicity occurs when the intended pharmacological effect becomes excessive and leads to adverse outcomes.[5] Since PAF is involved in maintaining normal physiological processes, its excessive inhibition could potentially lead to unforeseen side effects. If you suspect this, a dose reduction is the most appropriate first step.
-
Experimental Protocols
Representative In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a general guideline and should be adapted to your specific research needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Male Wistar rats (180-200 g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, p.o.)
-
This compound (as prodrug ABT-299) at 3 doses (e.g., 0.1, 1, and 10 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, ABT-299, or positive control orally 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
PAF Receptor Signaling Pathway
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Lack of Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy in this compound in vivo studies.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting A-85783 solubility problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with A-85783. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. By blocking this receptor, this compound inhibits PAF-mediated cellular responses, which include calcium mobilization, aggregation, and degranulation. This makes it a valuable tool for studying inflammatory and allergic responses where PAF is a key mediator.
Q2: What are the primary challenges when working with this compound?
The primary challenge in handling this compound stems from its high lipophilicity, which leads to poor aqueous solubility. This can result in difficulties in preparing stock solutions and maintaining the compound's solubility in aqueous experimental media, potentially leading to precipitation and inaccurate results. A predicted LogP value for this compound is approximately 6.2, indicating a very hydrophobic molecule.
Q3: What solvents are recommended for dissolving this compound?
Due to its lipophilic nature, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound and other PAF receptor antagonists. For in vivo studies, co-solvents such as PEG300, Tween 80, or Cremophor EL may be necessary to create a stable formulation.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer or media. To minimize the risk of precipitation, the final concentration of the organic solvent in your working solution should be kept as low as possible (typically below 0.5%).
Q5: My this compound precipitated out of solution during my experiment. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue with highly lipophilic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Solubility Data
| Solvent | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Direct dissolution in aqueous solutions is not recommended. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent, though DMSO is more common for initial stock preparation. |
| Methanol | Soluble | Another potential organic solvent for stock solution preparation. |
Troubleshooting Guide: Solubility Issues
Problem: this compound will not dissolve in my chosen solvent.
-
Question: Are you using an appropriate solvent?
-
Solution: this compound is highly lipophilic and requires an organic solvent for initial dissolution. Use high-purity, anhydrous DMSO to prepare your stock solution.
-
-
Question: Is the compound pure?
-
Solution: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
-
Problem: this compound precipitates when I dilute my DMSO stock into aqueous media.
-
Question: What is the final concentration of DMSO in your working solution?
-
Solution: High concentrations of DMSO can be toxic to cells and may not be suitable for all assays. However, a sufficient amount is needed to maintain solubility. Aim for a final DMSO concentration of less than 0.5%, but you may need to optimize this for your specific experimental conditions.
-
-
Question: How are you performing the dilution?
-
Solution: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation. Avoid adding the aqueous buffer to the DMSO stock.
-
-
Question: Have you tried using a surfactant or co-solvent?
-
Solution: For particularly challenging applications, consider the use of a small amount of a biocompatible surfactant like Tween 80 or a co-solvent. This can help to emulsify the compound and keep it in solution.
-
-
Question: Could temperature be a factor?
-
Solution: Gently warming the aqueous media to 37°C before adding the this compound stock solution may improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment. Sonication in a water bath can also be used to aid dissolution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of this compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warm Buffer: If appropriate for your experiment, warm your aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of your this compound DMSO stock solution needed to achieve the desired final concentration in your working solution. Ensure the final DMSO concentration remains below 0.5%.
-
Dilution: While vigorously vortexing or stirring the pre-warmed aqueous buffer, slowly add the calculated volume of the this compound stock solution drop-wise.
-
Final Mix: Continue to mix the working solution for a few minutes to ensure homogeneity. Visually inspect the solution for any signs of precipitation.
-
Use Immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: this compound blocks the PAF signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
Improving the efficacy of A-85783 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with A-85783, a potent platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways that lead to various physiological and pathological responses, including inflammation, platelet aggregation, and increased vascular permeability.[1] this compound is the active metabolite of the more water-soluble prodrug, ABT-299.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: In which solvents is this compound soluble?
As a lipophilic compound, this compound is expected to have limited solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which can then be further diluted in aqueous buffers or cell culture media for working concentrations. It is important to note that the final concentration of the organic solvent in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: Are there known off-target effects of this compound?
While this compound is described as a selective PAF receptor antagonist, comprehensive public data on its off-target binding profile is limited.[1] As with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects. This may include using a structurally different PAF receptor antagonist to confirm that the biological effect is consistent, or performing experiments in cells that do not express the PAF receptor (e.g., using siRNA knockdown or in cells from PAF receptor knockout animals).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no antagonist activity observed | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure it is stored correctly at -20°C and protected from light. Minimize freeze-thaw cycles by aliquoting the stock solution. |
| Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Ensure the stock solution is fully dissolved before further dilution. When preparing the working solution, vortex thoroughly. Consider a brief sonication if solubility issues persist. Check for precipitation in the final assay medium. | |
| Incorrect Assay Conditions: The concentration of PAF used to stimulate the cells may be too high, requiring a higher concentration of this compound for effective inhibition. | Perform a dose-response curve with PAF to determine the EC50 or EC80 concentration for your specific assay. Use this concentration for subsequent antagonist experiments. | |
| Low PAF Receptor Expression: The cell line used may have low or variable expression of the PAF receptor. | Verify PAF receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have robust PAF receptor expression. | |
| High background signal or non-specific effects | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high. | Ensure the final solvent concentration in your assay is below a non-toxic level (typically <0.1%). Run a vehicle control (assay medium with the same concentration of solvent) to assess for any solvent-induced effects. |
| Off-Target Effects: this compound may be interacting with other cellular targets. | Include a negative control, such as a structurally unrelated compound with no known activity at the PAF receptor. Perform experiments in PAF receptor-deficient cells to confirm the on-target effect. | |
| Variability between experiments | Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Serum starvation prior to the experiment may help to reduce variability. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in compound concentrations. | Use calibrated pipettes and proper pipetting techniques. For preparing serial dilutions, ensure thorough mixing at each step. |
Quantitative Data
The following table summarizes the reported potency of this compound's prodrug, ABT-299, and the active form, this compound.
| Parameter | Species/System | Value | Reference |
| Ki (this compound) | Human Platelets | 0.3 nM | [1] |
| Ki (this compound) | Rabbit Platelets | 3.9 nM | [1] |
| ED50 (ABT-299, i.v.) | Rat (PAF-induced hypotension) | 6-10 µg/kg | [1] |
| ED50 (ABT-299, i.v.) | Mouse (PAF-induced responses) | 6-10 µg/kg | [1] |
| ED50 (ABT-299, i.v.) | Guinea Pig (PAF-induced responses) | 100 µg/kg | [1] |
| ED50 (ABT-299, p.o.) | Rat | 100 µg/kg | [1] |
| ED50 (ABT-299, p.o.) | Mouse | 100 µg/kg | [1] |
Experimental Protocols & Visualizations
PAF Receptor Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR) initiates a signaling cascade. This typically involves the activation of Gq and Gi proteins, leading to the activation of Phospholipase C (PLC) and Phospholipase A2 (PLA2). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events culminate in various cellular responses, including inflammation, platelet aggregation, and neurotransmitter release. This compound acts by blocking the initial binding of PAF to its receptor.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Evaluation of this compound Efficacy
This workflow outlines the key steps to assess the efficacy of this compound in a cell-based assay, such as a calcium mobilization assay.
Caption: A typical workflow for evaluating this compound's inhibitory effect on PAF-induced cellular responses.
Detailed Methodology: PAF-Induced Calcium Mobilization Assay
This protocol provides a more detailed procedure for the workflow described above.
1. Cell Preparation:
- Culture a suitable cell line expressing the PAF receptor (e.g., CHO-hPAFR or HEK293-hPAFR) in appropriate growth medium.
- On the day of the experiment, harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
- After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
3. Compound Incubation:
- Aliquot the cell suspension into a 96-well or 384-well black, clear-bottom assay plate.
- Prepare serial dilutions of this compound in the assay buffer.
- Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.
4. PAF Stimulation and Signal Detection:
- Prepare a solution of PAF at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.
- Use a fluorescence plate reader equipped with an automated injection system to add the PAF solution to the wells.
- Immediately begin recording the fluorescence signal over time (kinetic read). The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
5. Data Analysis:
- For each well, determine the peak fluorescence intensity after PAF stimulation.
- Normalize the data to the vehicle control (100% response) and a no-stimulus control (0% response).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Technical Support Center: A-85783 Off-Target Effects Investigation
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals using A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist. This compound is the active metabolite of the prodrug ABT-299.[1][2] Published data indicates that this compound is a highly specific inhibitor of the PAF receptor.[2][3] However, as with any small molecule inhibitor, it is crucial to consider and investigate potential off-target effects to ensure the validity of experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you identify and mitigate potential off-target effects of this compound in your experiments.
Quantitative Data Summary
This table summarizes the reported binding affinity of this compound for the platelet-activating factor (PAF) receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity to its target.
| Compound | Target | Species | Assay | Ki (nM) | Reference |
| This compound | PAF Receptor | Human | Platelet Membrane Binding | 0.3 | [2] |
| This compound | PAF Receptor | Rabbit | Platelet Membrane Binding | 3.9 | [2] |
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General workflow for investigating off-target effects.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating A-85783 Activity in a New Experimental Setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist, in a new experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental validation of this compound.
| Question | Answer and Troubleshooting Steps |
| 1. Why am I not observing any inhibitory effect of this compound in my assay? | Possible Causes: - Incorrect Concentration: Ensure this compound is used at an appropriate concentration range. Its high potency means that very low concentrations are effective. - Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage can lead to degradation. - Solubility Issues: Ensure this compound is fully dissolved in the assay buffer. Sonication or vortexing may be required. Troubleshooting: - Perform a dose-response curve to determine the optimal concentration. - Use a fresh stock of this compound. - Check the solubility of this compound in your specific assay medium. |
| 2. My dose-response curve for this compound is not sigmoidal. | Possible Causes: - Concentration Range Too Narrow: The tested concentration range may not be wide enough to capture the full sigmoidal curve. - Assay Interference: Components of your assay system may be interfering with this compound. Troubleshooting: - Broaden the concentration range of this compound in your experiment. - Run appropriate vehicle controls to identify any non-specific effects of the solvent. |
| 3. I am seeing high background signal in my calcium mobilization assay. | Possible Causes: - Cell Health: Unhealthy or dying cells can have dysregulated calcium levels. - Dye Loading Issues: Inconsistent dye loading can lead to variable background fluorescence. - Autofluorescence: Some compounds or media components can be autofluorescent. Troubleshooting: - Ensure cells are healthy and in the logarithmic growth phase. - Optimize the dye loading protocol (concentration, time, and temperature). - Include a control without the fluorescent dye to check for autofluorescence. |
| 4. The results of my PAF receptor binding assay are not reproducible. | Possible Causes: - Inconsistent Membrane Preparation: Variability in the preparation of platelet membranes can lead to inconsistent receptor numbers. - Incubation Times: Insufficient or variable incubation times can prevent the binding from reaching equilibrium. - Washing Steps: Inadequate washing can result in high non-specific binding. Troubleshooting: - Standardize the membrane preparation protocol. - Optimize the incubation time to ensure equilibrium is reached. - Ensure thorough and consistent washing of the filters or plates. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound and its prodrug, ABT-299.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Tissue | Value (nM) | Reference |
| Kᵢ (PAF Receptor Binding) | Human | Platelet Membranes | 0.3 | |
| Kᵢ (PAF Receptor Binding) | Rabbit | Platelet Membranes | 3.9 |
Table 2: In Vivo Potency of ABT-299 (Prodrug of this compound)
| Parameter | Species | Route of Administration | Value (µg/kg) | Reference |
| ED₅₀ (Inhibition of PAF responses) | Rat | Intravenous | 6 - 10 | |
| ED₅₀ (Inhibition of PAF responses) | Mouse | Intravenous | 6 - 10 | |
| ED₅₀ (Inhibition of PAF responses) | Guinea Pig | Intravenous | 100 | |
| ED₅₀ (Inhibition of PAF responses) | Rat | Oral | 100 | |
| ED₅₀ (Inhibition of PAF responses) | Mouse | Oral | 100 |
Experimental Protocols
Detailed methodologies for key experiments to validate this compound activity are provided below.
Protocol 1: PAF Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound to the PAF receptor using a competitive binding assay with radiolabeled PAF.
Materials:
-
Human or rabbit platelet membranes
-
[³H]-PAF (radiolabeled ligand)
-
This compound (test compound)
-
Unlabeled PAF (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA)
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare platelet membranes from human or rabbit blood according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer
-
This compound at various concentrations (for competition curve) or vehicle.
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of unlabeled PAF.
-
[³H]-PAF at a concentration near its Kd.
-
Platelet membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: PAF-Induced Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of this compound on PAF-induced intracellular calcium mobilization in a suitable cell line expressing the PAF receptor (e.g., platelets, neutrophils, or a recombinant cell line).
Materials:
-
Cells expressing the PAF receptor
-
This compound (test compound)
-
PAF (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with Assay Buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Compound Incubation: Add this compound at various concentrations or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject PAF at a concentration that elicits a submaximal response (e.g., EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the PAF-induced response against the concentration of this compound to determine the IC₅₀.
-
Mandatory Visualizations
Signaling Pathway
Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for validating this compound activity.
A-85783 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-85783. The information provided is based on general principles of chemical stability and data available for structurally related compounds, as specific degradation studies on this compound are not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It is the active metabolite of the prodrug ABT-299.[1] Its primary mechanism of action is to block the signaling pathway initiated by the binding of PAF to its receptor, thereby inhibiting PAF-mediated cellular responses such as inflammation, platelet aggregation, and increased vascular permeability.
Q2: What are the likely pathways of this compound degradation?
While specific degradation pathways for this compound have not been detailed in public literature, based on its in-vivo metabolism and the nature of similar chemical structures, the following degradation pathways are likely:
-
Oxidation: In vivo, this compound is metabolized to the corresponding pyridine-N-oxide and sulfoxide.[1] This suggests the pyridine and sulfide moieties in the thienopyridine core are susceptible to oxidation. Exposure to air, peroxides, or certain metal ions could facilitate this degradation.
-
Hydrolysis: Depending on the pH of the solution, ester or amide functionalities, if present in the full structure, could be susceptible to hydrolysis. For other PAF antagonists, pH has been shown to be a critical factor in their stability in aqueous solutions.
-
Photodegradation: Compounds with aromatic and heteroaromatic ring systems, like the thienopyridine core of this compound, can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation.
Q3: How should I store solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For extended storage, refrigeration at 2-8°C or freezing at -20°C is advisable.
Q4: What is the best way to prepare and store solutions of this compound?
The stability of this compound in solution is likely dependent on the solvent and pH. Based on studies of other PAF receptor antagonists, here are some recommendations:
-
Solvent Selection: For short-term storage, using a high-purity, anhydrous aprotic solvent is recommended. If an aqueous buffer is required for your experiment, its pH will be a critical factor.
-
pH Consideration: A study on another PAF antagonist, SY0916, demonstrated maximum stability in a pH range of 3.0-3.6. It is plausible that this compound may also be more stable in a slightly acidic environment. It is recommended to perform a small-scale pilot experiment to determine the optimal pH for your specific experimental conditions.
-
Preparation and Use: It is always best to prepare solutions fresh for immediate use. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound stock solution. | - Prepare a fresh stock solution from solid compound.- Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV).- If the issue persists, consider that the solid compound may have degraded. Use a new vial of the compound. |
| Incompatibility with assay buffer. | - Assess the pH of your assay buffer. If it is neutral or basic, consider adjusting it to a slightly acidic pH (e.g., 6.0-6.5) if compatible with your experimental system.- Minimize the pre-incubation time of this compound in the assay buffer before starting the experiment. | |
| Appearance of unexpected peaks in HPLC analysis of the this compound stock. | Degradation of this compound. | - Review the storage conditions of your stock solution (temperature, light exposure, solvent).- The new peaks likely represent degradation products. Potential degradation products could be the sulfoxide or N-oxide forms of this compound.- Prepare a fresh solution and re-analyze. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | - this compound is the active form of the aqueous-soluble prodrug ABT-299, suggesting this compound itself may have lower aqueous solubility.- Consider dissolving this compound in a small amount of an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer (Example)
This protocol outlines a general method to assess the short-term stability of this compound in a specific aqueous buffer using HPLC-UV.
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the aqueous buffer of interest.
-
Immediately inject a sample (t=0) into an HPLC system to obtain an initial chromatogram and peak area of the intact this compound.
-
Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time to estimate its stability under these conditions.
Visualizations
Caption: this compound blocks the PAF signaling pathway.
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Analysis of the Potency of A-85783 and WEB 2086 as Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two well-characterized Platelet-Activating Factor (PAF) receptor antagonists: A-85783 and WEB 2086. Both compounds are pivotal tools in the study of PAF-mediated signaling and have been investigated for their therapeutic potential in various inflammatory and allergic conditions. This document synthesizes available experimental data to offer a clear perspective on their relative efficacy.
Mechanism of Action
Both this compound and WEB 2086 exert their pharmacological effects by acting as competitive antagonists at the Platelet-Activating Factor receptor (PAFR). The PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, initiates a cascade of intracellular signaling events. These events are primarily mediated through the Gαq subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. By competitively binding to the PAFR, this compound and WEB 2086 prevent the binding of PAF and inhibit these downstream signaling events.
Quantitative Comparison of Potency
The potency of this compound and WEB 2086 has been evaluated in various in vitro assays, primarily through radioligand binding studies to determine their binding affinity (Ki) for the PAF receptor and functional assays to measure their ability to inhibit PAF-induced cellular responses (IC50). While direct head-to-head comparative studies are limited, the available data from multiple independent investigations consistently indicate that this compound is a significantly more potent PAFR antagonist than WEB 2086.
| Compound | Assay Type | Species/Cell Type | Potency Metric | Value | Reference |
| This compound | Receptor Binding | Human Platelets | Ki | 0.3 nM | [1] |
| Receptor Binding | Rabbit Platelet Membranes | Ki | 3.9 nM | [1] | |
| WEB 2086 | Receptor Binding | Human Platelets | Ki | 15 nM | [2] |
| Receptor Binding | Not Specified | Ki | 16.3 nM | ||
| Platelet Aggregation | Human Platelets | IC50 | 170 nM | [3] | |
| Neutrophil Aggregation | Human Neutrophils | IC50 | 360 nM | [3] |
As evidenced by the data, this compound exhibits a binding affinity for the human platelet PAF receptor in the sub-nanomolar range, making it one of the most potent PAFR antagonists described. In contrast, WEB 2086 demonstrates binding affinities and functional inhibitory concentrations in the nanomolar to micromolar range.
Experimental Protocols
The determination of the potency values for this compound and WEB 2086 relies on standardized experimental methodologies. Below are detailed descriptions of the key assays cited.
PAF Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the PAF receptor.
Objective: To measure the displacement of a radiolabeled PAF receptor ligand by the test compound (this compound or WEB 2086).
Materials:
-
Isolated platelet membranes (from human or rabbit)
-
Radiolabeled PAF receptor ligand (e.g., [³H]-PAF)
-
Test compound (this compound or WEB 2086) at various concentrations
-
Incubation buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Platelet membranes are prepared from whole blood through a series of centrifugation and lysis steps to isolate the fraction containing the PAF receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the platelet membranes in the presence of increasing concentrations of the test compound. A control group without the test compound is included to determine total binding, and another group with a high concentration of a known PAF receptor antagonist is used to determine non-specific binding.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the concentration of the test compound required to inhibit PAF-induced platelet aggregation by 50% (IC50).
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF)
-
Test compound (this compound or WEB 2086) at various concentrations
-
Saline or appropriate buffer
-
Aggregometer
Procedure:
-
Platelet Preparation: Platelet-rich plasma is obtained by centrifugation of whole blood. Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Pre-incubation: The platelet suspension is pre-incubated with various concentrations of the test compound or vehicle control for a specified period.
-
Aggregation Induction: PAF is added to the platelet suspension to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the platelet suspension using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: The percentage of aggregation is calculated relative to a control (PAF alone). The IC50 value is determined as the concentration of the test compound that causes a 50% reduction in the maximal aggregation response induced by PAF.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: PAF Receptor Signaling Pathway and Point of Antagonism.
References
A Comparative Guide to the Validation of A-85783 and Alternative PAF Receptor Antagonists in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the platelet-activating factor (PAF) receptor antagonist A-85783 with other commonly used antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific in vitro and in vivo studies by providing supporting experimental data, detailed protocols for validation assays, and a clear visualization of the underlying biological pathways.
Introduction to this compound and PAF Receptor Antagonism
This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand PAF, initiates a signaling cascade leading to various physiological and pathological responses, including platelet aggregation, inflammation, and allergic reactions. This compound exerts its effects by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling pathways.
Signaling Pathway of PAF Receptor Activation
Activation of the PAF receptor, a Gq-coupled protein, triggers the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses.
Figure 1: Simplified signaling pathway of the Platelet-Activating Factor (PAF) receptor and the inhibitory action of this compound.
Comparison of In Vitro Potency
The following tables summarize the available quantitative data for this compound and its alternatives in various in vitro assays. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
PAF Receptor Binding Affinity
| Compound | Organism/Cell Type | Ki (nM) | Citation |
| This compound | Human Platelets | 0.3 | [1] |
| Rabbit Platelets | 3.9 | [1] | |
| WEB-2086 (Apafant) | Human Platelets | 9.9, 15 | [2][3] |
| Apafant (WEB 2170) | Human Platelets | 15 | [4] |
| Ginkgolide B (BN 52021) | Human Neutrophils | 1300 | [5] |
Inhibition of PAF-Induced Cellular Responses
| Compound | Assay | Cell Type | IC50 | Citation |
| Apafant (WEB 2170) | Platelet Aggregation | Human Platelets | 170 nM | [4] |
| Neutrophil Aggregation | Human Neutrophils | 360 nM | [4] | |
| WEB-2086 | IP3 Formation | Human Platelets | 33 µM | [3] |
| Ginkgolide B (BN 52021) | Eosinophil Chemotaxis | Human Eosinophils | 7.0 µM | |
| Neutrophil Chemotaxis | Human Neutrophils | 23 µM | ||
| [3H]-PAF Binding | Human Eosinophils | 1.5 µM | ||
| [3H]-PAF Binding | Human Neutrophils | 0.91 µM |
Experimental Protocols
Detailed methodologies for key validation assays are provided below to facilitate the design and execution of experiments.
Experimental Workflow for PAF Receptor Antagonist Validation
Figure 2: General experimental workflow for validating PAF receptor antagonists.
PAF Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand (e.g., [3H]-PAF) for binding to the PAF receptor.
Materials:
-
PAF receptor-expressing cells or membrane preparations
-
Radiolabeled PAF (e.g., [3H]-PAF)
-
Test compounds (this compound and alternatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of radiolabeled PAF with the cell membranes or whole cells in the presence of varying concentrations of the test compound.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
PAF-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by PAF.
Materials:
-
PAF receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
PAF
-
Test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of PAF.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value of the test compound for the inhibition of the PAF-induced calcium response.
PAF-Induced Platelet Aggregation Assay
This assay is a classic functional test for PAF receptor antagonists, particularly relevant for studying their effects on platelet function.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
PAF
-
Test compounds
-
Aggregation buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood.
-
Pre-incubate the PRP with varying concentrations of the test compound in an aggregometer cuvette with stirring.
-
Add PAF to induce platelet aggregation.
-
Monitor the change in light transmission through the cuvette over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.
-
Determine the IC50 value of the test compound for the inhibition of PAF-induced platelet aggregation.
Logical Comparison of this compound and Alternatives
Figure 3: Logical relationship for comparing key properties of PAF receptor antagonists.
Conclusion
This compound is a highly potent PAF receptor antagonist, exhibiting sub-nanomolar affinity for the human platelet PAF receptor. When selecting a PAF receptor antagonist for research, it is crucial to consider the specific requirements of the study. For experiments requiring the highest potency, this compound appears to be an excellent choice based on its reported Ki value. However, other antagonists like WEB-2086 and Ginkgolide B (BN 52021) also offer potent and selective inhibition of the PAF receptor and have been extensively characterized in various cellular and in vivo models. The choice of antagonist may also depend on factors such as commercial availability, cost, and the specific cell line or animal model being used. The experimental protocols provided in this guide offer a starting point for the validation and comparison of these compounds in your laboratory.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. selleckchem.com [selleckchem.com]
A-85783: A Potent and Selective PAF Receptor Antagonist with a Favorable Cross-Reactivity Profile
For Immediate Release
A-85783 is a highly potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. This guide provides a comparative analysis of the cross-reactivity of this compound and other PAF receptor antagonists with other receptors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound demonstrates high affinity for the human PAF receptor, with a reported inhibitory constant (Ki) of 0.3 nM[1]. The selectivity of a compound is a critical factor in drug development, as off-target interactions can lead to undesirable side effects. While comprehensive public data on the cross-reactivity of this compound across a wide panel of receptors is limited, the available literature consistently refers to it as a "selective" antagonist. To provide a broader context for the selectivity of this class of compounds, this guide includes comparative data for other well-characterized PAF receptor antagonists.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities of this compound and other PAF receptor antagonists for the PAF receptor and a selection of other G-protein coupled receptors (GPCRs). The data illustrates the high degree of selectivity typical for this class of compounds.
| Compound | Primary Target | Ki (nM) for Primary Target | Off-Target Receptor | Ki (nM) for Off-Target | Fold Selectivity |
| This compound | PAF Receptor (human) | 0.3 [1] | Data not publicly available | Data not publicly available | Data not publicly available |
| WEB 2086 | PAF Receptor | 9.9 | Benzodiazepine (central) | >10,000 | >1000 |
| CV-6209 | PAF Receptor | - | Not specified | No significant inhibition | High |
| BN 52021 | PAF Receptor | 1300 | Not specified | No effect on fMLP or LTB4 receptors[2] | Specific for PAF Receptor |
Note: The lack of publicly available, comprehensive screening data for this compound necessitates the use of related compounds to illustrate the typical selectivity profile of PAF receptor antagonists.
Experimental Protocols
The determination of receptor binding affinity and selectivity is crucial for characterizing a compound's pharmacological profile. The following are detailed methodologies for key experiments used in the assessment of PAF receptor antagonists.
Radioligand Binding Assay for PAF Receptor Affinity
This assay is used to determine the binding affinity of a test compound for the PAF receptor.
Objective: To calculate the inhibitory constant (Ki) of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the human PAF receptor.
-
[³H]-PAF (radioligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of [³H]-PAF and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Cross-Reactivity Screening using a Receptor Panel
To assess the selectivity of a compound, it is screened against a panel of different receptors.
Objective: To determine the binding affinity of the test compound for a wide range of off-target receptors.
Procedure:
-
A panel of cell lines or membrane preparations, each expressing a different receptor (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors), is utilized.
-
A competitive radioligand binding assay is performed for each receptor in the panel, similar to the protocol described above.
-
A specific radioligand for each receptor is used.
-
The test compound is typically screened at a high concentration (e.g., 10 µM) to identify any significant off-target binding.
-
If significant inhibition (e.g., >50%) is observed, a full concentration-response curve is generated to determine the IC50 and Ki values for that off-target receptor.
-
The fold selectivity is calculated by dividing the Ki for the off-target receptor by the Ki for the primary target (PAF receptor).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PAF receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
Figure 1: Simplified PAF Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Receptor Cross-Reactivity Assessment.
Conclusion
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A-85783: A Comparative Guide to its Specificity and Selectivity as a Platelet-Activating Factor Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-85783, a potent antagonist of the Platelet-Activating Factor (PAF) receptor, with other notable PAF receptor antagonists. The information presented herein is compiled from various experimental studies to offer an objective overview of its performance, supported by available data and detailed experimental methodologies.
Executive Summary
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other PAF receptor antagonists. It is important to note that these values are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinity (Ki) for PAF Receptor
| Compound | Ki (nM) - Human Platelets | Ki (nM) - Rabbit Platelets | Reference(s) |
| This compound | 0.3 | 3.9 | [1] |
| WEB 2086 | 15 | - | [2] |
| CV-3988 | - | 120 | [3] |
| BN-52021 | 1300 (Neutrophils) | - | [4] |
Table 2: Comparative Functional Inhibition (IC50)
| Compound | IC50 - PAF-Induced Platelet Aggregation | IC50 - Inhibition of [3H]-PAF Binding | Reference(s) |
| This compound | Data not available | - | |
| WEB 2086 | 170 nM (Human) | - | [2] |
| CV-3988 | - | 79 nM (Rabbit) | [3] |
| BN-52021 | 2220 nM (Human) | - | [5] |
Experimental Protocols
Radioligand Binding Assay for PAF Receptor
This protocol outlines a general procedure for determining the binding affinity of compounds to the PAF receptor using a radiolabeled ligand, such as [3H]-PAF.
Objective: To determine the inhibitory constant (Ki) of test compounds for the PAF receptor.
Materials:
-
[3H]-PAF (Radioligand)
-
Unlabeled PAF (for non-specific binding determination)
-
Test compounds (e.g., this compound)
-
Platelet membrane preparations (from human or rabbit platelets)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate platelet membranes from whole blood by centrifugation and homogenization. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [3H]-PAF (typically at or below its Kd).
-
Increasing concentrations of the test compound or unlabeled PAF (for competition curve).
-
For total binding wells, add buffer instead of a competitor.
-
For non-specific binding wells, add a high concentration of unlabeled PAF.
-
-
Incubation: Add the platelet membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PAF-Induced Platelet Aggregation Assay
This protocol describes a method to assess the functional antagonism of PAF-induced platelet aggregation.
Objective: To determine the IC50 of test compounds for inhibiting PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-activating factor (PAF)
-
Test compounds (e.g., this compound)
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifuge the PRP and resuspend the platelet pellet in an appropriate buffer.
-
Assay Setup: Place a cuvette with a stir bar containing a defined volume of PRP or washed platelet suspension into the aggregometer and allow it to equilibrate to 37°C.
-
Baseline Measurement: Record the baseline light transmission.
-
Inhibition: Add the test compound at various concentrations (or vehicle control) to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).
-
Aggregation Induction: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Data Recording: Monitor and record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of PAF receptor and novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of PAF-acether-induced platelet activation by BN 52021 and comparison with the PAF-acether inhibitors kadsurenone and CV 3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of A-85783 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist. By summarizing key quantitative data from multiple studies and comparing them with those of other well-characterized PAF receptor antagonists, this document aims to offer an objective assessment of the reproducibility and reliability of this compound's pharmacological profile.
Executive Summary
This compound is a high-affinity antagonist for the platelet-activating factor receptor, a G-protein coupled receptor involved in a variety of inflammatory and thrombotic processes. Its water-soluble prodrug, ABT-299, facilitates in vivo administration and is rapidly converted to the active compound. Experimental data for this compound, primarily from the initial characterization studies, demonstrate its potent inhibitory effects in both in vitro and in vivo models of PAF-induced activity. This guide presents a compilation of these findings alongside data from independent studies and compares them with established PAF receptor antagonists, WEB 2086 and CV-3988, to provide a comprehensive overview of its experimental reproducibility.
In Vitro Activity: Receptor Binding and Platelet Aggregation
The affinity of this compound for the PAF receptor has been determined through radioligand binding assays, and its functional antagonism has been quantified by its ability to inhibit PAF-induced platelet aggregation. The following tables summarize the key in vitro parameters for this compound and its comparators.
Table 1: PAF Receptor Binding Affinity (Ki)
| Compound | Species | Tissue/Cell Type | Radioligand | Ki (nM) | Reference |
| This compound | Human | Platelet Membranes | [3H]PAF | 0.3 | [1] |
| This compound | Rabbit | Platelet Membranes | [3H]PAF | 3.9 | [1] |
| WEB 2086 | Human | Platelets | [3H]PAF | 15 | [2] |
| CV-3988 | Rabbit | Platelets | [3H]PAF | 120 | [3] |
Table 2: Inhibition of PAF-Induced Platelet Aggregation (IC50)
| Compound | Species | IC50 (µM) | Reference |
| WEB 2086 | Human | 0.17 | [4] |
| CV-3988 | Rabbit | 0.1 | [5] |
| CV-3988 | Human | 0.16 | [3] |
| CV-3988 | Guinea Pig | 0.18 | [3] |
Note: Specific IC50 values for this compound in platelet aggregation assays were not explicitly found in the searched literature, though its potent anti-aggregatory activity is qualitatively described.
In Vivo Efficacy: Anti-Inflammatory and Anti-Thrombotic Effects
The in vivo potency of this compound, administered as its prodrug ABT-299, has been evaluated in various models of PAF-induced inflammation and thrombosis. The following table summarizes the reported median effective doses (ED50).
Table 3: In Vivo Potency (ED50) of ABT-299 (Prodrug of this compound) and Comparators
| Compound | Species | Model | Route of Administration | ED50 (mg/kg) | Reference |
| ABT-299 | Rat | PAF-induced hypotension | i.v. | 0.006 - 0.01 | [1] |
| ABT-299 | Mouse | PAF-induced hypotension | i.v. | 0.006 - 0.01 | [1] |
| ABT-299 | Guinea Pig | PAF-induced responses | i.v. | 0.1 | [1] |
| ABT-299 | Rat | PAF-induced responses | p.o. | 0.1 | [1] |
| ABT-299 | Mouse | PAF-induced responses | p.o. | 0.1 | [1] |
| WEB 2086 | Rat | PAF-induced hypotension | i.v. | 0.052 | [4] |
| WEB 2086 | Guinea Pig | PAF-induced responses | i.v. | 0.01 - 0.5 | [4] |
| WEB 2086 | Guinea Pig | PAF-induced responses | p.o. | 0.1 - 2.0 | [4] |
| CV-3988 | Rat | PAF-induced hypotension | i.v. | 1 - 10 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the key experimental protocols used to characterize this compound and other PAF receptor antagonists.
PAF Receptor Binding Assay
This assay measures the affinity of a compound for the PAF receptor.
-
Preparation of Membranes: Platelet-rich plasma is isolated from whole blood by centrifugation. The platelets are then washed and lysed to prepare a membrane fraction.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF analogue, such as [3H]PAF, and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of the test compound.
PAF-Induced Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
Assay Procedure: A baseline light transmission is established. The test compound or vehicle is added to the PRP and incubated for a short period. PAF is then added to induce platelet aggregation, and the change in light transmission is recorded over time.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) is determined.
In Vivo PAF-Induced Ear Edema in Rodents
This model is used to evaluate the anti-inflammatory activity of a compound in vivo.
-
Animal Model: Typically, mice or rats are used.
-
Induction of Edema: A solution of PAF is injected intradermally into the ear of the animal.
-
Treatment: The test compound (e.g., this compound) can be administered systemically (e.g., intravenously or orally) or topically to the ear before or after the PAF challenge.
-
Measurement of Edema: The thickness of the ear is measured with a digital caliper at various time points after PAF injection.
-
Data Analysis: The increase in ear thickness is calculated, and the percentage of inhibition of edema by the test compound is determined. The ED50 value can be calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: PAF Receptor Signaling Pathway.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: A-85783 versus Endogenous PAF Receptor Ligands
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic antagonists and endogenous ligands at the Platelet-Activating Factor (PAF) receptor is critical. This guide provides an objective comparison of A-85783, a potent synthetic antagonist, with the primary endogenous agonist, Platelet-Activating Factor (PAF), focusing on their performance in binding and functional assays.
Quantitative Comparison of Ligand Activity
The following table summarizes the key quantitative data for this compound and PAF at the human PAF receptor, providing a clear comparison of their binding affinity and functional potency.
| Ligand | Assay Type | Parameter | Value (nM) | Cell Type |
| This compound | Radioligand Binding ([3H]PAF displacement) | Ki | 0.3[1] | Human Platelets |
| PAF | Radioligand Binding ([3H]PAF) | Kd | ~1-5[2] | Guinea-pig tracheal epithelial cells |
| PAF | Platelet Aggregation | Effective Concentration Range | 50 - 14,000[3] | Human Platelet-Rich Plasma |
| PAF | Calcium Mobilization | EC50 | 6.8[4] | Neurohybrid NG108-15 cells |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the replication and validation of these findings.
Radioligand Binding Assay ([3H]PAF Displacement)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand ([3H]PAF) from the PAF receptor.
a) Human Platelet Membrane Preparation:
-
Collect human whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose)[5].
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP)[6].
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15-20 minutes to pellet the platelets[7].
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer)[7].
-
Lyse the washed platelets in a hypotonic buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer for use in the assay.
b) Binding Assay:
-
In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of [3H]PAF, and varying concentrations of the unlabeled competitor (this compound or unlabeled PAF for determining Kd).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the membrane-bound radioactivity from the free radioactivity by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific [3H]PAF binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an agonist (PAF) to induce platelet aggregation and the ability of an antagonist (this compound) to inhibit this effect.
a) Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from healthy, drug-free donors into tubes containing 3.2% or 3.8% sodium citrate[8][9].
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP[8].
-
Prepare platelet-poor plasma (PPP) by centrifuging a separate tube of blood at a higher speed (e.g., 2000 x g for 10 minutes)[6]. The PPP is used to set the 100% aggregation baseline.
b) Aggregation Measurement:
-
Place a cuvette containing PRP into the light transmission aggregometer and allow it to warm to 37°C while stirring[8].
-
Calibrate the instrument by setting the light transmission through PRP as 0% and through PPP as 100%[8].
-
To determine the EC50 of PAF, add varying concentrations of PAF to the PRP and record the maximum aggregation response over time[10].
-
To determine the IC50 of this compound, pre-incubate the PRP with varying concentrations of this compound for a specified time before adding a fixed, sub-maximal concentration of PAF to induce aggregation.
-
Plot the concentration-response curves to determine the EC50 and IC50 values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets upon activation by PAF and the inhibition of this response by this compound.
a) Platelet Preparation and Dye Loading:
-
Isolate human platelets as described for the radioligand binding assay.
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer[11]. The AM ester form allows the dye to cross the cell membrane.
-
After incubation, wash the platelets to remove excess extracellular dye. Cellular esterases will cleave the AM group, trapping the active Fura-2 inside the platelets.
b) Fluorescence Measurement:
-
Resuspend the Fura-2 loaded platelets in a buffer containing calcium.
-
Use a fluorescence spectrophotometer or a fluorescence plate reader capable of ratiometric measurement. Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the emission at 510 nm[12].
-
To determine the EC50 of PAF, record the baseline fluorescence ratio, then add varying concentrations of PAF and measure the peak change in the 340/380 nm fluorescence ratio.
-
To determine the IC50 of this compound, pre-incubate the Fura-2 loaded platelets with varying concentrations of this compound before stimulating with a fixed concentration of PAF.
-
Calculate the EC50 and IC50 values from the concentration-response curves.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: PAF Receptor Signaling Pathway
Caption: Platelet Aggregation Workflow
Caption: Calcium Mobilization Workflow
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Isolation and Activation Assays [bio-protocol.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
A Comparative Guide to the In Vivo Anti-inflammatory Efficacy of A-85783
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of A-85783, a potent and selective platelet-activating factor (PAF) receptor antagonist, against other alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in pre-clinical research.
Mechanism of Action: Targeting the Platelet-Activating Factor Receptor
This compound exerts its anti-inflammatory effects by specifically antagonizing the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a variety of inflammatory processes, including vasodilation, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the binding of PAF to its receptor, this compound effectively inhibits these downstream signaling cascades, thereby reducing the inflammatory response.[1][2] The prodrug of this compound, ABT-299, is rapidly converted to the active compound this compound in vivo.[1]
Signaling Pathway of PAF Receptor Antagonism by this compound
In Vivo Efficacy of this compound: A Quantitative Comparison
The in vivo anti-inflammatory potency of this compound, primarily through the administration of its prodrug ABT-299, has been demonstrated in various animal models. The following tables summarize the available quantitative data, comparing its performance with other anti-inflammatory agents where possible.
Table 1: Potency of this compound (via ABT-299) in PAF-Induced Inflammation Models
| Animal Model | Route of Administration | Endpoint | ED₅₀ (µg/kg) | Reference |
| Rat | Intravenous | Inhibition of PAF-induced responses | 6 - 10 | [1] |
| Mouse | Intravenous | Inhibition of PAF-induced responses | 6 - 10 | [1] |
| Guinea Pig | Intravenous | Inhibition of PAF-induced responses | 100 | [1] |
| Rat | Oral | Inhibition of PAF-induced responses | 100 | [1] |
| Mouse | Oral | Inhibition of PAF-induced responses | 100 | [1] |
Table 2: Comparison of this compound with Other Anti-inflammatory Agents
Disclaimer: The data presented below are compiled from different studies and may not represent a direct head-to-head comparison.
| Compound | Class | Animal Model | Endpoint | Efficacy | Reference |
| This compound | PAF Antagonist | Rat Ear | Inhibition of PAF-induced edema | Effective with topical pretreatment | [2] |
| WEB 2086 | PAF Antagonist | Horse Skin | Inhibition of PAF-induced wheal formation | Significant inhibition | [3] |
| Indomethacin | NSAID (COX Inhibitor) | Rat Paw | Inhibition of carrageenan-induced edema | Significant inhibition | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.
Experimental Workflow: PAF-Induced Ear Edema in Rats
1. PAF-Induced Cutaneous Inflammation in Rats
-
Animals: Male Wistar rats are utilized for this model.[2]
-
Acclimatization: Animals are acclimatized to the laboratory environment for a minimum of one week prior to the experiment.
-
Groups: Animals are randomly assigned to control (vehicle), this compound-treated, and comparator drug-treated groups.
-
Pretreatment: A solution of this compound (e.g., in acetone) is topically applied to the ventral surface of the rat ears. The vehicle is applied to the control group.
-
Induction of Inflammation: After a specified pretreatment time, platelet-activating factor (PAF) is injected intradermally into the ear.[2]
-
Assessment of Inflammation: The thickness of the ear is measured at various time points post-PAF injection using a digital caliper. Histological evaluation can also be performed to assess inflammatory cell infiltrate.[2]
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the vehicle control group.
2. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound (or its prodrug ABT-299) or a comparator drug (e.g., indomethacin) is administered, typically orally or intraperitoneally, at a defined time before the inflammatory insult.[4]
-
Induction of Inflammation: A subcutaneous injection of a carrageenan solution (e.g., 1% in saline) is made into the sub-plantar region of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated, and the percentage of inhibition by the test compounds is determined by comparing it with the vehicle-treated control group.
Conclusion
The available in vivo data robustly support the anti-inflammatory properties of this compound, mediated through its potent and selective antagonism of the PAF receptor. Its efficacy has been demonstrated in various models of PAF-induced inflammation. While direct comparative studies with a wide range of other anti-inflammatory agents are limited, the existing evidence suggests that this compound is a valuable tool for investigating the role of PAF in inflammatory processes and holds potential as a therapeutic agent. The provided experimental protocols offer a framework for further in vivo validation and comparison of this compound's anti-inflammatory effects.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-85783 and Other Platelet-Activating Factor (PAF) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of A-85783, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other notable alternatives in the same class. The information is intended to support research and development efforts in inflammation, thrombosis, and other PAF-mediated conditions.
Introduction to this compound
This compound is a novel and highly potent specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It is the active metabolite of the water-soluble prodrug ABT-299, which is rapidly converted to this compound in vivo.[1] this compound has demonstrated significant anti-inflammatory properties by selectively and reversibly inhibiting the binding of PAF to its receptor, thereby blocking downstream signaling pathways that lead to cellular responses such as calcium mobilization, superoxide generation, and platelet aggregation.[1]
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro potency of this compound and other well-characterized PAF receptor antagonists. The data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference(s) |
| This compound | PAF Receptor Binding (Ki) | Human | 0.3 | [1] |
| PAF Receptor Binding (Ki) | Rabbit | 3.9 | [1] | |
| WEB 2086 (Apafant) | PAF Receptor Binding (Ki) | Human | 9.9 | [2] |
| PAF-induced Platelet Aggregation (IC50) | Human | 170 | [3] | |
| PAF-induced Neutrophil Aggregation (IC50) | Human | 360 | [3] | |
| BN 52021 (Ginkgolide B) | PAF Receptor Binding (Ki) | Human | 1300 | [4] |
| PAF-induced Platelet Aggregation (IC50) | Human | 3600 | [5] | |
| CV-6209 | PAF-induced Platelet Aggregation (IC50) | Human | 170 | [6][7] |
| PAF-induced Platelet Aggregation (IC50) | Rabbit | 75 | [6][7] |
In Vivo Efficacy: A Comparative Overview
This compound and its prodrug ABT-299 have shown potent in vivo activity in various models of PAF-induced inflammation.
| Compound (Prodrug) | Model | Species | Route of Administration | ED50 / Effective Dose | Outcome | Reference(s) |
| This compound (ABT-299) | PAF-induced Hypotension | Rat | i.v. | 6-10 µg/kg | Inhibition of hypotensive response | [1] |
| PAF-induced Cutaneous & Systemic Challenge | Rat | i.v. | 100 µg/kg | >60% protection for 8-16 hours | [1] | |
| PAF-induced Ear Edema | Rat | Topical | Not specified | Inhibition of inflammation | [8] | |
| WEB 2086 (Apafant) | Asthma | Human | Oral | Not specified | Studied for anti-inflammatory effects | [9] |
| PAF-induced Wheal Formation | Horse | i.v. | 0.1 mg/kg | Inhibition of wheal formation | [2] | |
| CV-6209 | PAF-induced Hypotension | Rat | i.v. | 0.009 mg/kg | Inhibition of hypotensive response | [10][11] |
| Nephrotoxic Serum Nephritis | Rat | Not specified | Not specified | Reduced urinary protein excretion | [12] | |
| BN 52021 (Ginkgolide B) | PAF-induced Platelet Aggregation in PRP | Human | In vitro addition | Abolished PAF effect at 10x PAF concentration | Inhibition of platelet aggregation | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (PAFR) initiates a cascade of intracellular signaling events. This diagram illustrates the key components of this pathway.
Caption: Simplified PAF Receptor Signaling Cascade.
Experimental Workflow: In Vitro Platelet Aggregation Assay
This workflow outlines the key steps in assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.
Caption: Workflow for Platelet Aggregation Assay.
Experimental Workflow: PAF-Induced Rat Ear Edema Model
This diagram illustrates the procedure for evaluating the in vivo anti-inflammatory activity of this compound.
Caption: Workflow for Rat Ear Edema Model.
Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the in vitro inhibitory effect of this compound on PAF-induced human platelet aggregation.
Materials:
-
Human whole blood from healthy, drug-free volunteers.
-
3.8% (w/v) Sodium citrate solution.
-
Platelet-Activating Factor (PAF).
-
This compound and other test antagonists.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing 3.8% sodium citrate (9:1, v/v).[13]
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay: a. Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar. b. Add various concentrations of this compound or a vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes). c. Initiate platelet aggregation by adding a sub-maximal concentration of PAF. d. Record the change in light transmission for a set period (e.g., 5-10 minutes).[14][15]
-
Data Analysis: The percentage of aggregation is calculated, with 100% aggregation set by the light transmission of PPP and 0% by that of untreated PRP. The IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.
PAF-Induced Ear Edema in Rats
Objective: To evaluate the in vivo topical anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
Vehicle control (e.g., ethanol or acetone).
-
Micrometer calipers for ear thickness measurement.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Treatment Application: Topically apply a solution of this compound or vehicle to the ventral surface of the right ear of each rat.[8]
-
Induction of Inflammation: After a specified pretreatment time (e.g., 30 minutes), intradermally inject a solution of PAF (e.g., 100 ng in saline) into the right ear.[8]
-
Edema Measurement: Measure the thickness of the right ear using micrometer calipers at various time points after PAF injection (e.g., 30, 60, and 120 minutes).[8]
-
Data Analysis: The increase in ear thickness (edema) is calculated as the difference between the thickness at each time point and the initial thickness. The percentage inhibition of edema by this compound is calculated by comparing the edema in the treated group to the vehicle control group.
-
Histological Analysis (Optional): At the end of the experiment, ear tissue can be collected for histological examination to assess inflammatory cell infiltration.[8]
Conclusion
This compound is a highly potent PAF receptor antagonist with strong in vitro and in vivo activity. The comparative data presented in this guide suggests that this compound is one of the most potent PAF antagonists identified to date, particularly in terms of its high affinity for the human PAF receptor. Its efficacy in animal models of inflammation further supports its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to consider the data and protocols provided herein for their ongoing investigations into PAF-mediated pathologies.
References
- 1. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiinflammatory activity of the platelet-activating factor receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the orally active platelet-activating factor antagonist WEB 2086 in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the platelet-activating factor antagonists CV-6209 and CV-3988 on nephrotoxic serum nephritis in the rat [pubmed.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of A-85783 and Other Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of A-85783, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other relevant compounds in its class. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these agents in preclinical and clinical studies.
Introduction to this compound
This compound is a novel and highly potent specific antagonist of the Platelet-Activating Factor (PAF) receptor. Its systematic IUPAC name is 6-(4-fluorophenyl)-N,N-dimethyl-3-[[(3R)-3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl]-1H-indole-1-carboxamide[1]. It is the active metabolite of the prodrug ABT-299[2]. This compound has demonstrated significant efficacy in inhibiting PAF-induced inflammatory and physiological responses across a range of species.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable PAF receptor antagonists. This data allows for a direct comparison of their potency in different biological systems.
In Vitro Efficacy: PAF Receptor Binding Affinity (Ki)
| Compound | Species | Tissue/Cell Type | Ki (nM) | Reference |
| This compound | Human | Platelets | 0.3 | [2] |
| This compound | Rabbit | Platelet Membranes | 3.9 | [2] |
| Apafant (WEB 2086) | Human | Platelets | 15 (KD) | [3] |
| SRI 63-675 | Human | Platelets | 370 (IC50 for binding) | [4] |
| BN 52021 | Rabbit | Platelets | - (pA2 = 6.38) | [5] |
| L-652,731 | Rabbit | Platelets | - (pA2 = 6.71) | [5] |
In Vitro Efficacy: Inhibition of PAF-Induced Platelet Aggregation (IC50)
| Compound | Species | IC50 (µM) | Reference |
| Apafant (WEB 2086) | Human | 0.17 | [3] |
| SRI 63-675 | Human | 3.43 | [4] |
| SRI 63-675 | Guinea Pig | 0.25 | [4] |
| SRI 63-675 | Rabbit | 0.97 | [4] |
In Vivo Efficacy: Potency in Animal Models (ED50)
| Compound | Species | Model | Route | ED50 (µg/kg) | Reference |
| This compound (from ABT-299) | Rat | PAF-induced responses | i.v. | 6 - 10 | [2] |
| This compound (from ABT-299) | Mouse | PAF-induced responses | i.v. | 6 - 10 | [2] |
| This compound (from ABT-299) | Guinea Pig | PAF-induced responses | i.v. | 100 | [2] |
| This compound (from ABT-299) | Rat | PAF-induced responses | p.o. | 100 | [2] |
| This compound (from ABT-299) | Mouse | PAF-induced responses | p.o. | 100 | [2] |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced bronchoconstriction | p.o. | 70 | [3] |
| Apafant (WEB 2086) | Guinea Pig | PAF-induced bronchoconstriction | i.v. | 18 | [3] |
| Bepafant | Guinea Pig | PAF-induced respiratory flow | p.o. | 16 | [3] |
| SRI 63-675 | Rat | PAF-induced hypotension | i.v. | 32 | [4] |
| SRI 63-675 | Guinea Pig | PAF-induced hemoconcentration | i.v. | 17 | [4] |
| SRI 63-675 | Guinea Pig | PAF-induced bronchoconstriction | i.v. | 24 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of PAF receptor antagonists.
In Vitro: PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from the subject species (e.g., human, rabbit) into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
-
Platelet Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, a device that measures changes in light transmission through the sample.
-
A baseline light transmission is established.
-
The test antagonist (e.g., this compound) is added to the PRP at various concentrations and incubated.
-
PAF is then added to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The change in light transmission is recorded over time, and the percentage of aggregation is calculated.
-
The IC50 value, the concentration of the antagonist that inhibits PAF-induced aggregation by 50%, is determined.
-
In Vivo: PAF-Induced Hypotension and Bronchoconstriction Models
These models assess the ability of a compound to block the systemic effects of PAF in live animals.
-
Animal Preparation:
-
The selected animal species (e.g., rat, guinea pig) is anesthetized.
-
Catheters are inserted to monitor blood pressure and respiratory function (e.g., bronchoconstriction).
-
-
Administration of Antagonist and PAF:
-
The test antagonist is administered via the desired route (e.g., intravenous, oral).
-
After a predetermined time, a challenge dose of PAF is administered intravenously.
-
-
Measurement of Physiological Responses:
-
Changes in mean arterial pressure (hypotension) and airway resistance (bronchoconstriction) are continuously monitored and recorded.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the PAF-induced changes is quantified.
-
The ED50 value, the dose of the antagonist that produces 50% of the maximal protective effect, is calculated.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the experimental approach.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The binding of PAF to its G-protein coupled receptor (GPCR) on the cell surface initiates a cascade of intracellular events leading to various physiological responses. This compound and other antagonists act by blocking this initial binding step.
Caption: Simplified PAF receptor signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of a PAF receptor antagonist.
Caption: General workflow for in vivo efficacy testing.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. In vitro and in vivo pharmacological profiles of the PAF receptor antagonist SRI 63-675 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of A-85783
Immediate Safety Precautions:
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
A-85783 and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes should always be segregated to prevent dangerous reactions.[1][2]
-
-
Container Selection and Labeling:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.[1][3] The original container is often a suitable choice.
-
The container must be kept securely sealed except when adding waste.[1][4]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the building and room number, and any other information required by your institution.[2]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2]
-
The storage area should be secure, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[5]
-
Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[1][4]
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Complete any necessary waste pickup request forms, providing accurate information about the waste's composition.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5]
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[3]
-
Disclaimer: This information is a general guide. Always consult your institution's specific protocols and your local and national regulations for hazardous waste disposal. The absence of a specific SDS for this compound underscores the importance of consulting with your EHS department for guidance.
Quantitative Data
Due to the lack of a publicly available Safety Data Sheet for this compound, specific quantitative data regarding disposal, such as concentration limits for drain disposal or specific container material requirements, cannot be provided. The general principle is to treat the compound and its concentrated solutions as hazardous waste, which should not be disposed of down the drain.[5][6] For general laboratory chemical waste, some guidelines suggest that dilute aqueous solutions (less than 10% v/v) with a neutral pH (between 7-9) and no solvent or metal contamination may be eligible for drain disposal, but this must be confirmed with your institution's EHS.[1]
| Data Point | General Guideline for Pyridine-Containing Compounds |
| Waste Classification | Hazardous Chemical Waste |
| Container Type | Sturdy, leak-proof, chemically resistant, and sealable. Glass or high-density polyethylene are often suitable.[5] |
| Disposal Method | Collection by a licensed hazardous waste contractor for incineration or other approved treatment methods. |
| Drain Disposal | Not recommended for pure compound or concentrated solutions. Prohibited in most jurisdictions.[5][6] |
| Empty Container Disposal | The first rinse of a container that held this compound should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, pending EHS approval. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste.[1] |
Experimental Protocols
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
This compound is an antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in inflammatory responses. The following diagram illustrates the general signaling cascade initiated by PAF binding to its receptor.[7][8][9]
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. vumc.org [vumc.org]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling A-85783
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of A-85783, a potent platelet-activating factor (PAF) receptor antagonist.[1] Given the high potency and limited publicly available safety data for this compound, a cautious approach based on the handling of potent pharmacological compounds is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid) | - Double nitrile gloves- Disposable lab coat or gown- Safety goggles or face shield- N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Chemical-resistant lab coat- Chemical splash goggles- Use of a certified chemical fume hood is mandatory |
| Experimental Use (In Vitro/In Vivo) | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Double nitrile gloves- Chemical-resistant lab coat or gown- Chemical splash goggles |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Access should be restricted to authorized personnel.
2. Weighing and Aliquoting:
-
Handle solid this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
Clean the weighing area and equipment thoroughly after use with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
3. Solution Preparation:
-
All solution preparations must be conducted within a certified chemical fume hood.
-
Use appropriate solvents and ensure compatibility with this compound.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When conducting experiments, always wear the minimum required PPE (lab coat, safety glasses, and nitrile gloves).
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental exposure, immediately follow the first aid measures outlined in the general safety data sheet for potent compounds.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, pipette tips, vials, and cleaning materials, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.[2][3]
2. Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This includes contaminated gloves, bench paper, and disposable labware.
3. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
4. Unused Product:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for the disposal of potent pharmaceutical compounds.[4][5]
5. Decontamination:
-
Decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound. Use a suitable solvent to effectively remove any residue.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Properties of ABT-299, a prodrug of this compound, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
